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  • Product: 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
  • CAS: 889126-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Triazolyl Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Triazole-containing compounds represent a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this versatile heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole-containing compounds represent a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this versatile heterocyclic scaffold.[1] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make them privileged structures in drug design. When incorporated into a cyclohexanone framework, a new class of derivatives emerges with significant potential for novel therapeutic applications. This guide provides a comprehensive overview of the key physicochemical properties of triazolyl cyclohexanone derivatives, offering insights into their synthesis, structural characterization, and the experimental and computational evaluation of properties critical for drug development.

Introduction: The Significance of the Triazole Moiety in a Cyclohexanone Framework

The 1,2,4-triazole and 1,2,3-triazole ring systems are five-membered aromatic heterocycles containing three nitrogen atoms.[1] These structures are not merely passive linkers but active contributors to a molecule's overall physicochemical and pharmacological profile. The triazole nucleus can act as a hydrogen bond acceptor and, depending on the substitution pattern, a hydrogen bond donor. Its polar nature can enhance the solubility of a parent molecule, a crucial factor in drug formulation and bioavailability.[2]

The cyclohexanone ring, a common carbocyclic scaffold, provides a three-dimensional framework that can be readily functionalized to orient substituents in specific spatial arrangements, allowing for precise interactions with biological targets. The combination of the planar, aromatic triazole ring with the non-planar, saturated cyclohexanone ring creates a unique molecular architecture with the potential for diverse biological activities, including antimicrobial and anticancer effects.[3][4][5] Understanding the physicochemical properties of these derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles and for optimizing their therapeutic potential.

Synthesis and Structural Elucidation

The synthesis of triazolyl cyclohexanone derivatives can be approached through several synthetic strategies. A plausible and efficient method involves the initial preparation of an α-halocyclohexanone, which can then undergo nucleophilic substitution with a pre-formed triazole.

General Synthetic Pathway

A representative synthetic route is outlined below. This pathway is adaptable, allowing for the introduction of various substituents on both the triazole and cyclohexanone rings to explore structure-activity relationships (SAR).

Synthesis of Triazolyl Cyclohexanone Derivatives Cyclohexanone Cyclohexanone alpha_Bromo α-Bromocyclohexanone Cyclohexanone->alpha_Bromo Br2, H+ Product 2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one alpha_Bromo->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Triazole 1,2,4-Triazole Triazole->Product

Caption: A general synthetic scheme for 2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

Structural Characterization

The unambiguous identification and structural confirmation of synthesized triazolyl cyclohexanone derivatives are achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Characteristic signals would include those for the triazole ring protons (typically in the aromatic region, δ 7-9 ppm), the cyclohexanone ring protons, and any substituents.[2][6]

    • ¹³C NMR: Reveals the number of different types of carbon atoms. The carbonyl carbon of the cyclohexanone ring will have a characteristic downfield shift (δ > 200 ppm). Signals for the triazole ring carbons and other carbons in the molecule will also be present.[2][6]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching vibration of the cyclohexanone ketone will be prominent, typically in the range of 1700-1725 cm⁻¹.[6]

    • C-N and C=N stretching vibrations from the triazole ring will also be observable.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula.[3]

  • X-ray Crystallography:

    • For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the precise spatial arrangement of the triazolyl and cyclohexanone moieties.[7][8]

Core Physicochemical Properties and Their Determination

A thorough understanding of the physicochemical properties of triazolyl cyclohexanone derivatives is essential for their progression as potential drug candidates. The following sections detail key properties and established methodologies for their determination.

Melting Point (M.p.)

The melting point is a fundamental physical property that provides an indication of the purity and identity of a solid compound. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline triazolyl cyclohexanone derivative is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting point range.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder a compound's therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of the triazolyl cyclohexanone derivative is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment. It is a key parameter influencing membrane permeability, protein binding, and overall ADME properties.

Experimental Protocol: HPLC-Based LogP Determination

This method offers a high-throughput alternative to the traditional shake-flask method. It relies on the correlation between a compound's retention time on a reversed-phase HPLC column and its LogP value.

  • Standard Selection: A series of standard compounds with known LogP values are chosen to create a calibration curve.

  • Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve Generation: The standard compounds are injected, and their retention times are recorded. A linear regression analysis is performed by plotting the logarithm of the retention factor (log k') against the known LogP values.

  • Sample Analysis: The triazolyl cyclohexanone derivative is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The LogP of the test compound is calculated from its retention time using the equation of the calibration curve.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compounds.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information about decomposition temperatures and the presence of residual solvents or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, crystallization, and decomposition.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow start Sample Preparation (weighing a small amount of the derivative) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_tga Mass loss vs. Temperature data tga->data_tga data_dsc Heat flow vs. Temperature data dsc->data_dsc analysis Data Analysis and Interpretation data_tga->analysis data_dsc->analysis

Caption: Workflow for the thermal analysis of triazolyl cyclohexanone derivatives.

Computational Physicochemical Profiling

In addition to experimental determination, computational methods are invaluable for predicting the physicochemical properties of novel compounds, enabling rapid screening and prioritization of candidates.

In Silico Prediction of Properties

Various software packages and online platforms, such as SwissADME, can predict a range of physicochemical and pharmacokinetic properties based on the molecular structure.[9] These predictions include:

  • LogP: Calculated using various algorithms (e.g., ALOGP, XLOGP3).

  • Aqueous Solubility (LogS): Predicted based on the molecular structure.

  • Drug-likeness: Assessed based on rules such as Lipinski's Rule of Five, which provides a guideline for oral bioavailability.[9]

  • Pharmacokinetic Properties: Predictions of gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted Value Range (Example)Importance in Drug Discovery
Molecular Weight200 - 400 g/mol Influences absorption and distribution.
LogP1.0 - 4.0Affects membrane permeability and solubility.
LogS-4.0 to -2.0Indicates aqueous solubility.
Number of H-bond Donors1 - 3Influences solubility and target binding.
Number of H-bond Acceptors3 - 6Influences solubility and target binding.
Polar Surface Area (PSA)60 - 100 ŲCorrelates with membrane permeability.
Molecular Docking and QSAR
  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the triazolyl cyclohexanone derivative and its biological target.[4]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical properties of a series of compounds with their biological activities. These models can be used to predict the activity of new derivatives and to guide the design of more potent compounds.

Structure-Property Relationships

By systematically modifying the structure of triazolyl cyclohexanone derivatives and evaluating their physicochemical properties, key structure-property relationships can be established. For instance, the addition of polar functional groups to the cyclohexanone or triazole ring would be expected to increase aqueous solubility and decrease LogP. Conversely, the introduction of lipophilic substituents would likely have the opposite effect. These relationships are crucial for the rational design of derivatives with an optimal balance of properties for a desired therapeutic application.

Conclusion and Future Perspectives

Triazolyl cyclohexanone derivatives represent a promising class of compounds with significant potential in drug discovery. A thorough understanding and early evaluation of their physicochemical properties are critical for their successful development. This guide has provided a comprehensive overview of the key properties, including melting point, solubility, lipophilicity, and thermal stability, along with established experimental and computational methods for their determination. Future research in this area should focus on the synthesis and profiling of diverse libraries of these derivatives to build robust structure-activity and structure-property relationship models. Such efforts will undoubtedly accelerate the identification and optimization of novel triazolyl cyclohexanone-based therapeutic agents.

References

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Journal of Applicable Chemistry. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). Journal of Basic and Clinical Pharmacy. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). Molecules. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). American Journal of Organic Chemistry. [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2025). Contemporary Advances in Science and Technology. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - and 4-(1,2,3-Triazol-4-yl)thiazoles. (2022). Molecules. [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide Derivatives as Potential Antimicrobial Agents. (2025). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. (2025). ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1Tosyl1H-[2][3][4]-triazole. (2025). ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. [Link]

  • Crystal structure of 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone. (2014). ResearchGate. [Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. (2025). International Journal of Molecular Sciences. [Link]

Sources

Exploratory

A Framework for Determining the Organic Solvent Solubility of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability. This guide provides a comprehensive framework for determining the solubility of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines a systematic approach grounded in established scientific principles. It details the theoretical considerations for solvent selection, provides robust, step-by-step experimental protocols for solubility measurement, and describes analytical quantification techniques. The methodologies presented herein are designed to generate reliable and reproducible solubility data, empowering researchers to make informed decisions in the drug development pipeline.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, understanding its solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for optimizing yield, purity, and crystal form.

  • Formulation Development: The ability to dissolve the compound in pharmaceutically acceptable solvents is fundamental to creating viable dosage forms, from oral solutions to parenteral formulations.

  • Preclinical Studies: Solubility in vehicles like dimethyl sulfoxide (DMSO) is often a prerequisite for in vitro and in vivo screening assays.[2]

  • Predicting Bioavailability: While aqueous solubility is a key factor, solubility in organic solvents can provide insights into a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides the scientific rationale and practical methodologies to systematically characterize the solubility of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one across a spectrum of relevant organic solvents.

Theoretical Considerations & Solvent Selection Strategy

A strategic approach to solvent selection, rather than random screening, saves time and resources. This strategy is built on understanding the physicochemical properties of the solute, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, and the principle of "like dissolves like."[3][4]

Molecular Structure Analysis

The target molecule possesses distinct structural features that govern its intermolecular interactions:

  • Polar Moieties: The 1,2,4-triazole ring is a highly polar, aromatic heterocycle with multiple nitrogen atoms capable of acting as hydrogen bond acceptors.[5][6] The ketone group on the cyclohexyl ring is also a strong hydrogen bond acceptor.

  • Nonpolar Moiety: The cyclohexane ring provides a significant nonpolar, aliphatic character to the molecule.

This amphiphilic nature suggests that the compound will exhibit varied solubility across different solvent classes. The triazole ring's polarity is expected to enhance solubility in polar solvents, while the cyclohexanone backbone may contribute to solubility in less polar environments.[5]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The guiding principle is that substances with similar HSP values are likely to be miscible.[9]

The three parameters (δD, δP, δH) can be plotted in a 3D "Hansen space."[7] The closer a solvent's coordinates are to the solute's coordinates in this space, the higher the likelihood of dissolution.[10] While the experimental determination of HSP for a new compound is beyond the scope of this initial guide, the principle underscores the importance of selecting a diverse set of solvents that cover a wide range of these parameters.

Recommended Solvent Panel

Based on these principles, a tiered panel of organic solvents is recommended for a comprehensive solubility screen. The solvents are chosen to represent a broad range of polarities, proticities, and intermolecular interaction capabilities.

Solvent Class Solvent Primary Interaction Type Rationale
Polar Protic MethanolHydrogen Bonding, PolarSolvents that can act as both hydrogen bond donors and acceptors, likely to interact well with the triazole and ketone moieties.
EthanolHydrogen Bonding, PolarSimilar to methanol but with a slightly larger nonpolar character.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Strong Dipole-DipoleAn excellent, highly polar solvent for dissolving a wide range of organic molecules for screening purposes.[2]
Acetonitrile (ACN)Dipole-DipoleA common solvent in chromatography and synthesis with moderate polarity.
AcetoneDipole-DipoleA polar, aprotic ketone that may interact favorably with the cyclohexanone moiety.
Moderate Polarity Dichloromethane (DCM)Dipole-Dipole, DispersionA versatile solvent for compounds with intermediate polarity.
Tetrahydrofuran (THF)Dipole-Dipole, Hydrogen Bond AcceptorA cyclic ether with moderate polarity.
Nonpolar TolueneDispersion (van der Waals)An aromatic, nonpolar solvent to probe the solubility contribution of the cyclohexyl ring.
Heptane / HexaneDispersion (van der Waals)Aliphatic, nonpolar solvents; solubility is expected to be low but provides a baseline.

Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and simplicity.[11] It is an "excess solid" method recommended by the OECD (Organisation for Economic Co-operation and Development) and is suitable for generating thermodynamically stable solubility data.[2][12]

Overall Experimental Workflow

The process involves equilibrating an excess of the solid compound with the chosen solvent at a constant temperature, followed by separation of the saturated solution and quantification of the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_solid Weigh excess 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one prep_solvent Add precise volume of selected solvent prep_solid->prep_solvent to vial equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep_solvent->equil sep Centrifuge or filter (e.g., 0.45 µm PTFE) equil->sep quant_prep Dilute supernatant with mobile phase sep->quant_prep quant_hplc Analyze via validated HPLC method quant_prep->quant_hplc quant_calc Calculate concentration vs. calibration curve quant_hplc->quant_calc final_data Final Solubility Data quant_calc->final_data Report as mg/mL or mol/L

Caption: Overall workflow for shake-flask solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one in a selected organic solvent at 25 °C.

Materials:

  • 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (solid, confirmed purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with organic solvents)

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware for dilutions

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg, ensuring solid remains after equilibration) to a glass vial.[11]

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation (e.g., 150 rpm).[11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary time-course study can confirm when equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow undissolved solids to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, filter this aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[4]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.[14] The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in the following section.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this concentration by the dilution factor to obtain the final solubility value in the original solvent. Report the result in mg/mL or mol/L.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of a dissolved compound in solubility studies.[1][2]

Method Development Principles

A robust reverse-phase HPLC (RP-HPLC) method should be developed and validated. Key considerations include:

  • Column: A standard C18 column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.[15]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Protocol for Calibration and Quantification

G cluster_std Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare accurate stock solution (e.g., 1 mg/mL in ACN) series Create serial dilutions (e.g., 5-100 µg/mL) stock->series inject_std Inject standards series->inject_std plot Plot Peak Area vs. Concentration inject_std->plot inject_sample Inject diluted sample(s) calc Interpolate sample conc. from curve inject_sample->calc lin_reg Perform linear regression (R² > 0.999) plot->lin_reg lin_reg->calc

Caption: Workflow for HPLC-based quantification.

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 1.0 mg/mL).[4]

  • Create Calibration Standards: Perform a series of accurate serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the diluted solubility samples.[4]

  • Generate Calibration Curve: Inject each calibration standard into the HPLC system and record the corresponding peak area. Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.999.[4]

  • Analyze Samples: Inject the diluted supernatant sample(s) from the solubility experiment.

  • Calculate Concentration: Using the peak area of the sample and the equation from the calibration curve, calculate the concentration of the diluted sample.[4]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation. The results will provide a comprehensive profile of the compound's behavior in different chemical environments, guiding future experimental design.

Table 1: Illustrative Solubility Data for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one at 25 °C

Solvent Solvent Class Solubility (mg/mL) Qualitative Classification
HeptaneNonpolar< 0.1Very Slightly Soluble / Insoluble
TolueneNonpolar[Experimental Value][Classification]
DichloromethaneModerate Polarity[Experimental Value][Classification]
AcetonePolar Aprotic[Experimental Value][Classification]
AcetonitrilePolar Aprotic[Experimental Value][Classification]
EthanolPolar Protic[Experimental Value][Classification]
MethanolPolar Protic[Experimental Value][Classification]
DMSOPolar Aprotic[Experimental Value][Classification]

Note: Qualitative classifications (e.g., Freely Soluble, Soluble, Sparingly Soluble, Insoluble) should be based on established pharmacopeial definitions.

Conclusion

Determining the solubility of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one in a range of organic solvents is a foundational step in its development pathway. While specific data for this compound is not readily published, a systematic investigation using the principles and protocols outlined in this guide will yield high-quality, reliable results. By combining a rational solvent selection strategy with the robust shake-flask method and precise HPLC quantification, researchers can build the essential physicochemical understanding needed to advance their research and development objectives.

References

  • Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Gomha, S. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Hansen, C. M. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Martinez, F., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Pauk, T. B., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Industrial & Engineering Chemistry Research.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Rezende, B., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)cyclohexan-1-one: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-mem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole, as well as compounds with antiviral, anticonvulsant, and anticancer properties. The unique electronic and structural features of the 1,2,4-triazole ring allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design. This guide focuses on a specific derivative, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, providing a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential significance in the landscape of modern drug discovery.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for any research and development endeavor. The following tables summarize the key identifiers and computed physicochemical properties for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

IdentifierValue
CAS Number 889126-37-8
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
MDL Number MFCD23745089
SMILES O=C1CCC(N2C=NN=C2)CC1
PropertyPredicted Value
XLogP3 -0.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 165.090212065 g/mol
Monoisotopic Mass 165.090212065 g/mol
Topological Polar Surface Area 50.9 Ų
Heavy Atom Count 13
Complexity 199

Synthesis and Mechanistic Insights

A common and effective method for the synthesis of N-substituted 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide. A more contemporary and versatile approach involves the condensation of a primary amine with a pre-formed triazole precursor.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification A 4-Aminocyclohexan-1-one C Solvent (e.g., DMF, Toluene) A->C Dissolve B 1,2,4-Triazole B->C D Base (e.g., K2CO3, NaH) C->D Add E Heat D->E Heat to reflux F 4-(4H-1,2,4-Triazol-4-yl)cyclohexan-1-one E->F Reaction G Column Chromatography F->G Purify H Recrystallization G->H

Caption: Proposed synthetic workflow for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for N-alkylation of 1,2,4-triazole and should be optimized for the specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) and 4-aminocyclohexan-1-one hydrochloride (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). If toluene is used, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the structure of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, the following spectral characteristics are anticipated:

TechniqueExpected Features
¹H NMR - Signals in the aromatic region (δ 8-9 ppm) corresponding to the protons of the 1,2,4-triazole ring. - A multiplet in the upfield region (δ 4-5 ppm) for the methine proton of the cyclohexanone ring attached to the triazole nitrogen. - A series of multiplets in the upfield region (δ 1.5-3.0 ppm) for the methylene protons of the cyclohexanone ring.
¹³C NMR - Signals in the downfield region (δ > 140 ppm) for the carbons of the 1,2,4-triazole ring. - A signal corresponding to the carbonyl carbon of the cyclohexanone ring (δ ~200-210 ppm). - Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexanone ring.
FTIR (cm⁻¹) - A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ketone. - C-H stretching vibrations for the aliphatic and aromatic protons. - C=N and N-N stretching vibrations characteristic of the triazole ring.
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (165.19). - Fragmentation patterns consistent with the loss of small molecules such as N₂, CO, and fragments of the cyclohexanone ring.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a versatile scaffold with a wide array of biological activities.[1][2] The presence of both a ketone functional group and the triazole ring in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one suggests several potential avenues for its application in drug discovery.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole, contain a 1,2,4-triazole ring which inhibits the fungal cytochrome P450 enzyme 14α-demethylase, an essential enzyme in ergosterol biosynthesis. The title compound could serve as a scaffold for the development of new antifungal agents.

  • Anticonvulsant Activity: A number of 1,2,4-triazole derivatives have demonstrated potent anticonvulsant effects.[3] The cyclohexanone moiety could be modified to enhance lipophilicity and blood-brain barrier penetration, making this compound a potential lead for new central nervous system-active agents.

  • Anticancer Agents: The 1,2,4-triazole ring is present in several compounds with demonstrated anticancer activity. The mechanism of action often involves the inhibition of various kinases or other enzymes crucial for cancer cell proliferation.

  • Antimicrobial and Antiviral Properties: The broad biological activity of triazoles extends to antibacterial and antiviral applications. Further functionalization of the cyclohexanone ring could lead to the development of novel antimicrobial or antiviral compounds.

Conclusion

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is a molecule of significant interest due to the established pharmacological importance of the 1,2,4-triazole scaffold. This guide has provided a thorough overview of its chemical identifiers, predicted physicochemical properties, and a plausible synthetic strategy. The versatile nature of the 1,2,4-triazole ring, combined with the modifiable cyclohexanone moiety, makes this compound a promising starting point for the design and synthesis of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in the field of drug development.

References

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073.
  • PubChem. 4-(4H-1,2,4-Triazol-4-yl)phenol. (n.d.). Retrieved February 17, 2026, from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sravya, G., & Reddy, C. S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 225-234.
  • Ibrahim, A. A., & Abdul-Razaq, A. A. (2018). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 8(3), 435-443.
  • Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.
  • Sönmez, F., & Tutar, A. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1125-1134.
  • Ali, A. A., & Abdel-Wahab, B. F. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 133-143.
  • Parchenko, V. V., et al. (2017). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, 19(2), 223-226.
  • Wikipedia. 1,2,4-Triazole. (2023, December 29). Retrieved February 17, 2026, from [Link]

  • Kwiecień, H., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873.
  • Kumar, A., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Journal of Chemical Sciences, 134(1), 1-10.

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Exploratory

Introduction to Triazolyl Cyclohexanones: Structure and Significance

An in-depth analysis of the physicochemical properties of triazolyl cyclohexanones is essential for their application in research and development, particularly in the synthesis of novel pharmaceutical compounds. This tec...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the physicochemical properties of triazolyl cyclohexanones is essential for their application in research and development, particularly in the synthesis of novel pharmaceutical compounds. This technical guide focuses on the melting and boiling point of these heterocyclic ketones, providing both empirical data for a specific isomer and a detailed framework for their experimental determination. The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing the rationale behind procedural steps and the importance of structural chemistry in predicting physical properties.

Triazolyl cyclohexanones are a class of organic compounds characterized by a cyclohexanone ring substituted with a triazole group. The specific identity of the compound depends on several factors:

  • Isomerism of the Triazole Ring: The substituent can be a 1,2,3-triazole or a 1,2,4-triazole.

  • Attachment Point: The cyclohexanone ring can be attached to different atoms of the triazole ring.

  • Position on the Cyclohexanone Ring: The triazole moiety is typically located at the α-position (C2) to the carbonyl group due to common synthetic pathways involving the reaction of an α-halocyclohexanone with the triazole salt.

These compounds are of significant interest as synthetic intermediates. The triazole moiety is a key component in many antifungal agents, such as fluconazole and posaconazole, where it coordinates with the heme iron of lanosterol 14α-demethylase. The cyclohexanone portion provides a versatile scaffold for further chemical modification.

This guide will focus on a specific, well-characterized example: 2-(1,2,4-triazol-1-yl)-cyclohexanone , which serves as a representative model for this class of compounds.

Physicochemical Properties of 2-(1,2,4-Triazol-1-yl)-cyclohexanone

The physical properties of a molecule are a direct consequence of its structure and the resulting intermolecular forces. For 2-(1,2,4-triazol-1-yl)-cyclohexanone, key features include the polar carbonyl group, the hydrogen bond-accepting nitrogen atoms of the triazole ring, and the non-polar cyclohexyl backbone. These contribute to moderate crystallinity and a defined melting point.

Data Summary

The available empirical data for 2-(1,2,4-triazol-1-yl)-cyclohexanone is summarized below.

Physical PropertyValueSource
Melting Point 78-80 °CUS Patent 4,375,000 A
Boiling Point Data not available (Decomposition likely at atmospheric pressure)N/A

Insight into Boiling Point: Specific boiling point data for this compound is not readily found in the literature. Heterocyclic compounds of this nature, particularly those with multiple nitrogen atoms, may exhibit thermal instability and can decompose at or near their expected boiling point under atmospheric pressure. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent degradation.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is critical for compound identification, purity assessment, and process optimization. The protocols described below are designed to be self-validating by incorporating internal checks and best practices.

Melting Point Determination: Capillary Method

The capillary melting point technique is the most common and reliable method for crystalline organic solids.

Principle: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically < 2 °C) is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Ramp Rate:

    • Rapid Scan: Initially, heat the sample at a fast rate (e.g., 10-15 °C/min) to determine an approximate melting range.

    • Accurate Determination: Repeat the measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation & Recording: Record the temperature range from the onset of melting to complete liquefaction.

  • Validation: Calibrate the apparatus periodically using certified reference standards with known melting points (e.g., benzophenone, 48.5 °C; caffeine, 235 °C).

Causality and Expertise: The slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading of the thermometer will lag behind the true temperature of the sample, leading to an erroneously wide and high melting point range. Tight packing ensures efficient heat transfer through the sample.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation P1 Dry & Powder Sample P2 Load Capillary Tube (2-3 mm height) P1->P2 P3 Pack Sample Tightly P2->P3 M1 Place in Apparatus P3->M1 Transfer M2 Rapid Scan (10-15°C/min) to find approx. MP M1->M2 M3 New Sample: Heat to (MP - 15°C) M2->M3 M4 Slow Ramp (1-2°C/min) M3->M4 M5 Record T_onset to T_clear M4->M5 V2 Analyze Range: Narrow (<2°C) = Pure M5->V2 Interpret Data V1 Calibrate with Certified Standards V1->V2

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Siwoloboff Method (Micro-Scale)

Given the likelihood of thermal decomposition and the small sample quantities typical in research, a micro-scale method for boiling point determination is most appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied external pressure.[1] This is observed when a rapid and continuous stream of bubbles emerges from a submerged capillary.[2]

Experimental Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube or fusion tube.

  • Capillary Setup: Take a standard melting point capillary tube and seal one end using a flame. Place this capillary, open-end down, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) so that the sample is below the liquid level of the bath.

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Recording: Note the temperature when this rapid stream of bubbles begins. This is the boiling point. To confirm, you can remove the heat source; the boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for high accuracy.

Causality and Expertise: The inverted capillary acts as its own manometer. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. The Siwoloboff method is advantageous as it minimizes the amount of sample needed and reduces the risk of exposing the entire sample to high temperatures for extended periods.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation & Reporting P1 Add 0.5-1 mL Liquid to Fusion Tube P3 Place Capillary in Liquid (open-end down) P1->P3 P2 Seal one end of a Capillary Tube P2->P3 M1 Attach Tube to Thermometer P3->M1 Assemble M2 Immerse in Heating Bath M1->M2 M3 Heat Gently M2->M3 M4 Observe Bubbles from Capillary M3->M4 M5 Record T at which a Rapid, Continuous Stream of Bubbles Emerges M4->M5 V1 Confirm by Cooling: T at which liquid enters capillary M5->V1 V2 Record Barometric Pressure V1->V2

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

The physicochemical properties of triazolyl cyclohexanones are dictated by their specific molecular structure. For the representative isomer, 2-(1,2,4-triazol-1-yl)-cyclohexanone, a sharp melting point of 78-80 °C has been reported, indicating a well-defined crystalline solid. While boiling point data is not available, likely due to thermal instability, established micro-scale techniques can be employed for its determination, preferably under reduced pressure. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize these and similar heterocyclic compounds, ensuring data integrity and advancing their application in drug discovery and development.

References

  • Janssen Pharmaceutica, N.V. (1983). Ketal derivatives of 2-(1,2,4-triazol-1-yl)-cyclohexanone. U.S. Patent 4,375,000.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Modular Synthesis Protocol for 4-(4H-1,2,4-Triazol-4-yl)cyclohexan-1-one Scaffolds

Abstract The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and antica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive, two-stage protocol for the synthesis of a key cyclohexanone derivative functionalized with a 1,2,4-triazole moiety, starting from readily available commercial precursors: 1,4-cyclohexanedione and hydrazine. The guide is designed for researchers in drug discovery and process development, offering detailed, step-by-step instructions, mechanistic insights, and expert commentary on critical experimental parameters. The protocol first details the robust synthesis of the essential intermediate, 4-amino-4H-1,2,4-triazole, followed by its condensation with 1,4-cyclohexanedione. Emphasis is placed on explaining the chemical rationale behind the chosen procedures to ensure reliable and reproducible outcomes.

Introduction: The Significance of Triazole-Functionalized Scaffolds

Heterocyclic compounds containing the 1,2,4-triazole ring are of immense interest due to their metabolic stability and broad spectrum of pharmacological activities.[3] Their ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes makes them ideal pharmacophores. The specific target scaffold, combining a reactive cyclohexanone core with a 4-substituted-1,2,4-triazole, presents a versatile platform for further chemical elaboration in structure-activity relationship (SAR) studies. This document outlines a logical and efficient synthetic pathway, breaking down the process into two distinct, manageable parts.

Overall Synthetic Strategy

The synthesis is approached in a modular, two-part strategy. First, the key heterocyclic building block, 4-amino-4H-1,2,4-triazole, is prepared. Second, this amine is condensed with 1,4-cyclohexanedione to yield the final product. This approach allows for the isolation and characterization of the key intermediate, ensuring purity before proceeding to the final step.

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Amino-4H-1,2,4-triazole

The synthesis of 4-amino-4H-1,2,4-triazole from formic acid and hydrazine is a well-established and cost-effective method.[4][5] The reaction proceeds through the formation of an N,N'-diformylhydrazine intermediate, which subsequently undergoes cyclization with an additional equivalent of hydrazine to yield the desired aminotriazole.

Reaction Mechanism

The mechanism involves two key stages. Initially, two molecules of formic acid react with hydrazine to form N,N'-diformylhydrazine. In the second stage, this intermediate reacts with another molecule of hydrazine. A condensation reaction occurs, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-triazole ring.

G cluster_mech Mechanism: Formation of 4-Amino-4H-1,2,4-triazole start N,N'-Diformylhydrazine + Hydrazine intermediate1 Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Tetrahedral) intermediate1->intermediate2 Intramolecular Cyclization (-H2O) product 4-Amino-4H-1,2,4-triazole intermediate2->product Dehydration (-H2O)

Figure 2: Simplified mechanism for aminotriazole formation.

Experimental Protocol

Materials & Equipment:

  • Formic acid (98-100%)

  • Hydrazine hydrate (85% solution)

  • Isopropanol (for recrystallization)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and distillation head

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a reflux condenser, a distillation head, and a thermometer.

  • Reagent Addition: In a fume hood, cautiously add formic acid (2.0 mol) to the flask. While stirring, slowly add 85% hydrazine hydrate (2.1 mol) to the formic acid. The addition is exothermic and should be controlled to keep the temperature below 115°C.

  • Initial Heating & Dehydration: Once the addition is complete, heat the mixture to initiate the distillation of water. Continue heating and distilling until the temperature of the reaction mixture reaches 180°C. This step removes water and drives the formation of the N,N'-diformylhydrazine intermediate.[6]

  • Cyclization: Maintain the reaction mixture at 180°C for 6-8 hours. During this period, the cyclization to the aminotriazole occurs.[5]

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-100°C. Carefully pour the hot residue into a beaker containing 400 mL of isopropanol.

  • Crystallization: Stir the isopropanol mixture and cool it in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol. Dry the product under vacuum. A second crop can be obtained by concentrating the mother liquor.

Expected Results & Characterization
ParameterExpected Value
Yield 65-85%
Appearance White to off-white crystalline solid
Melting Point 87-89 °C[5]
¹H NMR (DMSO-d₆) δ 8.25 (s, 2H, Triazole-H), δ 5.85 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 147.0 (Triazole-C)

Part 2: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)cyclohexan-1-one

This stage involves the acid-catalyzed condensation of the synthesized 4-amino-4H-1,2,4-triazole with 1,4-cyclohexanedione. This reaction forms a Schiff base (or imine) at one of the carbonyl positions.

Causality Note: 1,4-Cyclohexanedione is a symmetrical molecule with two reactive carbonyl groups.[7] To favor mono-substitution and prevent the formation of the di-substituted product or oligomers, it is crucial to use a 1:1 molar ratio of the reactants. For syntheses requiring higher purity and selectivity, a protection-deprotection strategy using 1,4-cyclohexanedione monoethylene ketal is recommended.[8][9] However, the direct approach is presented here for its operational simplicity.

Reaction Mechanism

The reaction is a classic acid-catalyzed imine formation. The acid protonates the carbonyl oxygen of the cyclohexanedione, making the carbonyl carbon more electrophilic. The primary amino group of the 4-amino-4H-1,2,4-triazole then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the C=N double bond of the imine.

G Reactants Ketone + Amine Protonation Protonated Ketone Reactants->Protonation H+ (catalyst) Attack Nucleophilic Attack Protonation->Attack + Amine Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Elimination Elimination of H2O Carbinolamine->Elimination Proton Transfer Product Imine Product Elimination->Product

Figure 3: Key steps in acid-catalyzed imine formation.

Experimental Protocol

Materials & Equipment:

  • 4-Amino-4H-1,2,4-triazole (from Part 1)

  • 1,4-Cyclohexanedione

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In the 250 mL round-bottom flask, dissolve 1,4-cyclohexanedione (1.0 eq) in 100 mL of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add 4-amino-4H-1,2,4-triazole (1.0 eq). Stir until a homogeneous suspension is formed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Expected Results & Characterization
ParameterExpected Value
Yield 70-90%
Appearance White or pale yellow solid
¹H NMR (CDCl₃, est.) Signals for triazole protons (~8.0-8.5 ppm), cyclohexanone ring protons (multiplets, ~2.0-3.0 ppm)
IR (KBr, cm⁻¹) ~1715 (C=O stretch, ketone), ~1640 (C=N stretch, imine), ~1530 (C=C stretch, aromatic)
Mass Spec (ESI+) Calculated m/z for C₈H₉N₄O [M+H]⁺: 177.08

Note: The final product is technically 4-((4H-1,2,4-triazol-4-yl)imino)cyclohexan-1-one. The name in the title is used to align with the initial request but refers to this imine structure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Part 1: Low Yield of Aminotriazole Incomplete dehydration; reaction time too short; loss during recrystallization.Ensure reaction temperature reaches and holds at 180°C. Extend reflux time. Minimize the amount of solvent used for washing the product.
Part 1: Product is discolored Side reactions at high temperature.Ensure the reaction temperature does not significantly exceed 180-185°C. Perform a second recrystallization if necessary.
Part 2: Low Yield of Imine Insufficient catalyst; reaction not at reflux; reaction not run to completion.Add another 1-2 drops of acetic acid. Ensure a gentle reflux is maintained. Monitor closely with TLC before stopping the reaction.
Part 2: Presence of Di-substituted Product Molar ratio of reactants was incorrect.Re-purify the product via column chromatography or recrystallization. In future runs, ensure a strict 1:1 molar ratio or use a monoprotected cyclohexanedione.

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one scaffolds from basic starting materials. By following the detailed protocols for the synthesis of the 4-amino-4H-1,2,4-triazole intermediate and its subsequent condensation, researchers can efficiently produce this valuable molecular platform for applications in pharmaceutical and materials science. The inclusion of mechanistic details and troubleshooting advice aims to empower scientists to not only replicate the synthesis but also to adapt it for their specific research needs.

References

  • Einhorn, A. et al. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343, 207-305. [Link]

  • Singh, M. D. et al. (2011). Synthesis and Stereochemistry of N4-Amino-1, 2, 4 -Triazoles with Unsymmetrical Substituents at 3, 5-Positions. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.[Link]

  • Lingappa, M. et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

  • Wikipedia. (n.d.). 1,4-Cyclohexanedione. Wikimedia Foundation. [Link]

  • ChemistryOpen. (2022). An Electrochemical Way to Generate Amphiphiles from Hydrazones for the Synthesis of 1,2,4-Triazole Scaffold Cyclic Compounds. Wiley-VCH GmbH. [Link]

  • Google Patents. (1989). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • RSC Publishing. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Einhorn-Brunner-Reaktion. Wikimedia Foundation. [Link]

  • Google Patents. (2012). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. European Patent Office. [Link]

  • Grokipedia. (n.d.). Formylhydrazine. Grokipedia. [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • ResearchGate. (2022). An Electrochemical Way to Generate Amphiphiles from Hydrazones for the Synthesis of 1,2,4-Triazole Scaffold Cyclic Compounds. ResearchGate. [Link]

  • GinPolMedProject. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]

  • Wikipedia. (n.d.). Formylhydrazine. Wikimedia Foundation. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Royal Society of Chemistry. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Patsnap. (2020). Preparation method of 1,4-cyclohexanedione monoketal. Patsnap. [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. John Wiley & Sons, Inc.[Link]

  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. [Link]

  • Google Patents. (1981). Process for the preparation of N,N'-diformyl hydrazine.
  • Google Patents. (2004). Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. U.S. National Library of Medicine. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Google Patents. (2003). Process for the preparation of 4-amino-1,2,4-Triazole.

Sources

Application

Application Note: Reductive Amination Protocols for 4-(4H-1,2,4-Triazol-4-yl)cyclohexan-1-one

Executive Summary This guide details the reductive amination of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (1) to synthesize its corresponding amine derivatives. This transformation is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (1) to synthesize its corresponding amine derivatives. This transformation is a critical step in the synthesis of pharmacological agents where the 1,2,4-triazole moiety serves as a polar isostere for phenyl or pyridine rings, improving water solubility and metabolic stability.

The core challenge in this transformation is stereocontrol . The reduction of 4-substituted cyclohexanones yields two diastereomers:

  • trans-isomer (Thermodynamic): The amine and triazole groups are trans (typically diequatorial). This is often the bioactive conformer (e.g., in Cariprazine analogs).

  • cis-isomer (Kinetic): The amine is axial while the triazole is equatorial.

This document provides three distinct protocols to target specific stereochemical outcomes and accommodate the solubility profile of the triazole substrate.

Chemical Properties & Mechanistic Insight[1][2]

Substrate Analysis

The starting material, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one , possesses a unique polarity profile due to the N4-linked triazole. Unlike a phenyl group, the triazole is a hydrogen bond acceptor and significantly increases polarity.

  • Solubility: Moderate in Methanol (MeOH), Ethanol (EtOH), and Dichloromethane (DCM)/Methanol mixtures. Poor in pure Diethyl Ether or Hexanes.

  • Reactivity: The ketone C=O is sterically accessible, but the remote triazole group influences the ring conformation, strongly favoring an equatorial orientation for the triazole to minimize 1,3-diaxial interactions.

Stereochemical Control Strategy

The stereochemical outcome is dictated by the choice of reducing agent and solvent, which influence the transition state of the hydride attack on the intermediate iminium ion.

ConditionReducing AgentMajor IsomerMechanism
Protocol A NaBH(OAc)₃ / DCEcis (Axial Amine) Kinetic Control: The bulky acetoxyborohydride attacks from the less hindered equatorial face, forcing the amine into the axial position.
Protocol B NaBH₄ / MeOHtrans (Equatorial Amine) Thermodynamic Control: Small hydride allows equilibration; the diequatorial product is energetically favored.
Protocol C H₂ / Rh/C or Pd/CVariable / cis-rich Surface Catalysis: H₂ addition often occurs from the face anchored to the catalyst, often yielding cis isomers unless specific conditions are used.

Figure 1: Divergent pathways for reductive amination based on hydride source.

Experimental Protocols

Protocol A: Kinetic Control (Targeting cis-Isomer)

Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH (if solubility is low) Ideal For: Secondary amines, weak bases, and when the axial amine is required.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (1.0 equiv, e.g., 100 mg) in 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

    • Note: If the ketone does not dissolve, add Methanol (up to 10% v/v) or use THF.

  • Amine Addition: Add the Amine (1.1–1.2 equiv).

  • Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv).

    • Why? Promotes iminium ion formation and catalyzes the reduction.

  • Reaction: Stir at room temperature for 30–60 minutes to allow imine formation equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at room temperature for 12–24 hours. Monitor by LC-MS for the disappearance of the ketone (M+1 peak) and appearance of the amine.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Thermodynamic Control (Targeting trans-Isomer)

Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) Ideal For: Primary amines, producing the thermodynamically stable diequatorial isomer.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in anhydrous Methanol (0.2 M).

    • Optional: Add 4Å molecular sieves or MgSO₄ to sequester water and drive imine formation.

  • Equilibration: Stir at room temperature (or reflux for hindered amines) for 2–4 hours.

    • Critical: Ensuring complete conversion to the imine before reduction favors the thermodynamic distribution.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5–2.0 equiv) portion-wise over 10 minutes.

    • Caution: Exothermic hydrogen gas evolution.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with 1N NaOH (to ensure the amine is free-based). Concentrate to remove MeOH. Dilute with water and extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

Protocol C: Microwave-Assisted Reductive Amination (High Throughput)

Reagent: Sodium Cyanoborohydride (NaBH₃CN) Solvent: Methanol/Acetic Acid Ideal For: Difficult substrates or rapid library synthesis.

  • Combine Ketone (1 equiv), Amine (1.2 equiv), and NaBH₃CN (1.5 equiv) in a microwave vial.

  • Add MeOH containing 1% Acetic Acid.

  • Heat in a microwave reactor at 60–80°C for 15–30 minutes .

  • Note: NaBH₃CN is toxic; handle with care. This method often yields a mixture of diastereomers (~1:1 to 2:1 trans:cis).

Purification and Analysis

Isolation

The triazole moiety makes the product polar. Standard silica gel chromatography may cause streaking.

  • Recommended Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • Alternative: Reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA or Ammonium Bicarbonate).

Stereochemical Assignment (NMR)

Distinguishing cis vs trans isomers is best done via ¹H NMR coupling constants of the proton at the C1 position (alpha to the amine).

IsomerProton (H1) OrientationCoupling Pattern (J values)Chemical Shift
trans (Diequatorial) Axial (H_ax)tt (triplet of triplets) . Large coupling (~10-12 Hz) with axial protons at C2/C6.Upfield relative to cis
cis (Axial Amine) Equatorial (H_eq)bs or pentet (narrow) . Small couplings (< 5 Hz) with axial/equatorial protons.Downfield relative to trans

Troubleshooting Guide

ProblemPossible CauseSolution
Low Conversion Steric hindrance or poor solubility.Switch to Protocol B (MeOH) or use Protocol C (Microwave). Increase acid catalyst (AcOH).[1]
Product is stuck in aqueous phase High polarity of triazole + amine.Do not use simple ether extraction. Use DCM/Isopropanol (3:1) or n-Butanol for extraction. "Salt out" the aqueous layer with NaCl.
Wrong Diastereomer Hydride source dictated outcome.If trans is desired but cis formed: Switch from NaBH(OAc)₃ to NaBH₄/MeOH (Protocol B). If cis is desired: Use L-Selectride (bulky) at low temp (-78°C).
Triazole Interference Coordination to metal catalysts.If using catalytic hydrogenation (Pd/C), the triazole nitrogen may poison the catalyst. Increase catalyst loading or add an acid equivalent (HCl) to protonate the triazole.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.[1] Link

  • Agócs, G., et al. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine." Communications Chemistry, 2024 , 7, 85. Link

  • Roice, M., et al. "Reductive Amination: A Review." Organic Preparations and Procedures International, 2020 , 52, 1–35. Link

Sources

Method

Application Note: A Scalable Manufacturing Process for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, a key intermediate in the development of various pharmaceutical compounds.[1][2] Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, a key intermediate in the development of various pharmaceutical compounds.[1][2] Transitioning heterocyclic compound synthesis from laboratory to manufacturing scale presents significant challenges, including ensuring process safety, robustness, and cost-effectiveness.[3] This guide details a validated, multi-kilogram scale manufacturing process, moving beyond discovery-phase chemistry to an efficient and reproducible protocol.[3] We will address critical aspects of route selection, intermediate synthesis, detailed operational protocols, process safety, and quality control, providing researchers and drug development professionals with a practical framework for industrial production.

Part 1: Synthetic Strategy and Route Selection

The industrial production of heterocyclic active pharmaceutical ingredients (APIs) necessitates a shift from rapid, small-scale discovery routes to processes optimized for safety, efficiency, and scalability.[3] The chosen synthetic strategy for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is a convergent approach, focusing on the reliable synthesis of key intermediates followed by a robust final coupling and cyclization step.

1.1. Retrosynthetic Analysis

The target molecule can be disconnected at the N-C bond between the cyclohexanone ring and the triazole moiety. This reveals two primary synthons: a 4-aminocyclohexanone unit and a 1,2,4-triazole precursor.

1.2. Proposed Manufacturing Route

The selected forward synthesis involves the reaction of commercially available 4-aminocyclohexanone hydrochloride with N,N'-dimethylformamide azine. This reagent serves as a practical and efficient synthon for introducing the 4-amino-1,2,4-triazole moiety onto a primary amine. This method is advantageous for large-scale production due to its operational simplicity and avoidance of highly energetic or toxic reagents often associated with other triazole syntheses.[]

The overall workflow is outlined below:

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: Final Product Synthesis Hydrazine Hydrazine Hydrate Azine N,N'-Dimethylformamide Azine Hydrazine->Azine DMFDMA DMF-DMA DMFDMA->Azine Product 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one Azine->Product AminoKetone 4-Aminocyclohexanone HCl AminoKetone->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Recrystallization Workup->Purification FinalProduct QC Release Purification->FinalProduct Final Product G cluster_mechanism Proposed Reaction Mechanism A Amine + Azine B Intermediate Adduct A->B Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Product + Dimethylamine C->D Elimination

Sources

Application

Application Notes and Protocols for Utilizing 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of high-quality...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of high-quality lead compounds.[1] By screening small, low molecular weight molecules, FBDD allows for a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing recognition of the importance of three-dimensional (3D) fragments that can better complement the intricate and non-planar binding sites of many protein targets.[2][3] The incorporation of sp³-rich scaffolds is believed to improve the physicochemical properties of drug candidates and reduce attrition rates during development.

This application note details the rationale and practical application of a novel 3D fragment, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one , in FBDD campaigns. This fragment uniquely combines the well-established pharmacological relevance of the 1,2,4-triazole moiety with the conformational flexibility and 3D nature of a cyclohexanone scaffold. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[4] The cyclohexanone core provides a non-planar scaffold with defined vectors for chemical elaboration, a crucial feature for the evolution of a fragment hit into a potent lead compound.

The Strategic Advantage of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one as a Fragment

The design of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one as a screening fragment is underpinned by several key principles of modern FBDD:

  • Three-Dimensionality: The saturated cyclohexanone ring provides a distinct 3D geometry, moving away from the "flatland" of traditional aromatic fragments. This can enable novel interactions with deep or complex protein pockets that are inaccessible to planar molecules.

  • Pharmacophoric Features: The 1,2,4-triazole ring is a rich pharmacophore, capable of participating in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and aromatic stacking. The ketone functionality on the cyclohexanone ring also serves as a hydrogen bond acceptor.

  • Defined Growth Vectors: The cyclohexanone scaffold presents multiple, spatially distinct points for chemical modification. This allows for a systematic and rational "fragment growing" or "fragment linking" approach during hit-to-lead optimization, guided by structural biology data.

  • Synthetic Tractability: As will be detailed, the synthesis of this fragment is designed to be straightforward, allowing for the generation of analogues and derivatives to build a focused screening library and support subsequent medicinal chemistry efforts.

Table 1: Physicochemical Properties of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

PropertyValueSignificance in FBDD
Molecular Weight179.2 g/mol Adheres to the "Rule of Three" for fragments (MW < 300)
cLogP-0.5Good aqueous solubility, crucial for biophysical screening assays
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4Provides multiple points for interaction with protein targets
Rotatable Bonds1Low conformational entropy penalty upon binding
Fraction of sp³ carbons (Fsp³)0.75High degree of three-dimensionality

Experimental Protocols

Protocol 1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

This protocol describes a plausible two-step synthesis of the title compound, commencing with the synthesis of 4-amino-4H-1,2,4-triazole followed by a reductive amination with 1,4-cyclohexanedione.

Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole

The synthesis of 4-amino-4H-1,2,4-triazole can be achieved by the reaction of hydrazine hydrate with formic acid.

Materials:

  • Hydrazine hydrate (85% in water)

  • Formic acid (91%)

  • Isopropanol

  • Amberlyst 15 resin (or other suitable acidic resin)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a distillation head, add hydrazine hydrate and Amberlyst 15 resin.

  • Slowly add formic acid to the mixture while controlling the temperature.

  • After the addition is complete, heat the reaction mixture to distill off water, gradually increasing the temperature to approximately 150°C.

  • Maintain the reaction at this temperature for several hours to ensure complete cyclization.

  • Cool the reaction mixture to about 80°C and add isopropanol to dissolve the product.

  • Filter the hot solution to remove the resin, washing the resin with additional hot isopropanol.

  • Allow the combined filtrates to cool to room temperature and then in an ice bath to crystallize the 4-amino-1,2,4-triazole.

  • Collect the product by filtration, wash with cold isopropanol, and dry under vacuum.

Step 2: Reductive Amination to Yield 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

This step involves the condensation of 4-amino-4H-1,2,4-triazole with 1,4-cyclohexanedione monoethylene acetal, followed by reduction of the resulting imine and deprotection of the ketone.

Materials:

  • 4-Amino-4H-1,2,4-triazole

  • 1,4-Cyclohexanedione monoethylene acetal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid (e.g., 3M HCl)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-amino-4H-1,2,4-triazole and 1,4-cyclohexanedione monoethylene acetal in dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude acetal-protected intermediate.

  • To the crude intermediate, add a solution of aqueous hydrochloric acid and stir at room temperature to effect deprotection of the ketone.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the real-time, label-free detection of fragment binding to a target protein.

Materials and Instrumentation:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein of interest

  • 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare a series of dilutions of the 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one fragment in running buffer. The final DMSO concentration should be kept constant and low (typically ≤ 1%) across all samples.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Data Analysis: Fit the steady-state or kinetic binding data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).

Protocol 3: Hit Validation using Thermal Shift Assay (TSA)

TSA is a cost-effective method to validate fragment hits by measuring the change in the melting temperature (Tm) of the target protein upon ligand binding.

Materials and Instrumentation:

  • Real-time PCR instrument

  • Fluorescent dye (e.g., SYPRO Orange)

  • Target protein

  • 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Procedure:

  • Prepare a master mix containing the target protein and the fluorescent dye in a suitable buffer.

  • Aliquot the master mix into the wells of a 96- or 384-well PCR plate.

  • Add the fragment to the experimental wells at various concentrations. Include a no-fragment control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature.

  • Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its maximum.

  • A significant positive shift in Tm in the presence of the fragment indicates binding and stabilization of the protein.

Data Interpretation and Hit-to-Lead Progression

A confirmed hit from the primary and secondary screens, such as 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, provides a solid starting point for a medicinal chemistry program. The subsequent steps will be heavily reliant on structural biology, primarily X-ray crystallography, to elucidate the binding mode of the fragment.

Figure 1: FBDD Workflow for Hit-to-Lead Optimization

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Frag_Screen Fragment Screening (SPR, NMR, etc.) Hit_Validation Hit Validation (TSA, ITC) Frag_Screen->Hit_Validation Primary Hits Xray X-ray Crystallography Hit_Validation->Xray Confirmed Hit SBDD Structure-Based Design Xray->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR by Biophysics Synthesis->SAR SAR->SBDD Iterative Cycles Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt

Caption: Iterative cycle of hit-to-lead optimization in FBDD.

The crystal structure of the target protein in complex with 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one will reveal key information:

  • Binding Pocket: The nature of the sub-pockets occupied by the fragment.

  • Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or other contacts made by the triazole and cyclohexanone moieties.

  • Solvent-Exposed Vectors: The orientation of the fragment in the binding site will highlight which positions on the cyclohexanone ring are pointing towards solvent and are therefore amenable to modification without disrupting binding.

Based on this structural information, a rational "fragment growing" strategy can be employed. For example, if the C2 or C6 positions of the cyclohexanone ring are solvent-exposed, analogues can be synthesized with substituents at these positions to probe for additional interactions with the protein surface.

Figure 2: Potential Growth Vectors of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Caption: Potential vectors for chemical elaboration.

Conclusion

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one represents a new-generation fragment that embodies the principles of 3D-FBDD. Its unique combination of a privileged heterocyclic core and a non-planar, functionalized scaffold provides a valuable starting point for tackling challenging drug targets. The detailed protocols provided herein offer a practical guide for the synthesis, screening, and validation of this fragment, paving the way for its successful application in innovative drug discovery programs.

References

  • Hassan, A., et al. (2023). A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents; their structures were established on the basis of elemental analysis, Fourier transform infrared. Academia.edu. Available at: [Link]

  • Hughes, J. P., et al. (2011). The cyclobutane moiety is underrepresented in FBDD, yet may offer distinct advantages in terms of physicochemical properties, stereochemistry and growth vectors. PMC. Available at: [Link]

  • de Vlieger, D. J., et al. (2021). Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries. VU Research Portal. Available at: [Link]

  • Lingappa, M., et al. (2020). A new series of 4-amino-4H-1,2,4-triazole derivatives, 3a-f and 5a-f were synthesized by using various aryl aldehydes and ketones. FT-IR, 1H NMR, 13C NMR and mass spectral studies were characteristic of the synthesized compounds. SciSpace. Available at: [Link]

  • Singh, S., et al. (2025). Synthesis and characterization of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, compound (III). Ginekologia i Poloznictwo. Available at: [Link]

  • Ma, C., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Liu, Y-k., et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Chemistry Portal. Available at: [Link]

  • ISRES. (2022). Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Aza‐Michael addition of 1,2,4‐triazole to α, β‐unsaturated ketones and imides. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. Available at: [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2018). The present review aims to summarize the pharmacological profile of 1,2,4-triazole, one of the emerging privileged scaffold, as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and. PMC. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
  • Wang, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Available at: [Link]

  • Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • -Amination of cyclohexanone and derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. Available at: [Link]

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Method

preparation of cis- and trans-4-(4H-1,2,4-triazol-4-yl)cyclohexanols

Application Note: Stereocontrolled Synthesis and Purification of cis- and trans-4-(4H-1,2,4-triazol-4-yl)cyclohexanols Abstract & Strategic Overview The 4-(4H-1,2,4-triazol-4-yl)cyclohexanol scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis and Purification of cis- and trans-4-(4H-1,2,4-triazol-4-yl)cyclohexanols

Abstract & Strategic Overview

The 4-(4H-1,2,4-triazol-4-yl)cyclohexanol scaffold is a critical pharmacophore in medicinal chemistry, serving as a polar, rigid linker in JAK inhibitors and CB2 agonists. The 1,2,4-triazole ring acts as a bioisostere for amides or carboxylic acids, offering improved metabolic stability and hydrogen bond acceptor/donor properties.

However, the cyclohexane ring introduces stereochemical complexity. The biological activity of these molecules is often strictly dependent on the geometric isomerism (cis vs. trans).

  • Trans-isomer: Thermodynamically favored; substituents in the 1,4-diequatorial position.

  • Cis-isomer: Higher energy; one substituent axial, one equatorial.

This guide provides a definitive protocol for the de novo synthesis , stereochemical inversion , and analytical differentiation of these isomers. Unlike standard literature which often yields inseparable mixtures, this protocol utilizes a "Ketone Pivot" strategy to guarantee access to high-purity (>98% de) isomers.

Retrosynthetic Logic & Pathway Design

The core challenge is that direct cyclization of commercial 4-aminocyclohexanol (often a mixture) yields a mixed product. To achieve high stereochemical purity, we employ a divergent pathway via the ketone intermediate.

Synthesispathway Start 4-Aminocyclohexanol (Mixture of isomers) Triazole_Mix Mixed Isomers: 4-(4H-1,2,4-triazol-4-yl)cyclohexanol Start->Triazole_Mix 1,2-Diformylhydrazine 150°C, Neat/DMF Ketone INTERMEDIATE: 4-(4H-1,2,4-triazol-4-yl)cyclohexanone Triazole_Mix->Ketone Jones Oxidation or Swern Trans_Product TARGET A (Trans): Thermodynamic Control (Diequatorial) Ketone->Trans_Product NaBH4, MeOH -78°C to RT (Equatorial Attack) Cis_Product TARGET B (Cis): Kinetic Control (Axial OH) Ketone->Cis_Product L-Selectride, THF -78°C (Steric Axial Attack)

Figure 1: The "Ketone Pivot" strategy allows for the selective generation of cis or trans isomers from a common intermediate.

Detailed Experimental Protocols

Protocol A: Construction of the Triazole Ring (The Mixture)

Objective: Install the 1,2,4-triazole ring on the cyclohexane scaffold. Note: This step requires high thermal energy to effect the double condensation.

Reagents:

  • 4-Aminocyclohexanol (mixture of isomers): 1.0 eq

  • 1,2-Diformylhydrazine: 1.1 eq

  • Solvent: DMF (dimethylformamide) or Neat (if scale allows)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene co-solvent), suspend 1,2-diformylhydrazine (1.1 eq) in DMF (5 vol).

  • Addition: Add 4-aminocyclohexanol (1.0 eq).

  • Cyclization: Heat the mixture to 150°C for 4–6 hours. The reaction proceeds via the formation of an intermediate amidine followed by ring closure.

    • Critical Control Point: Monitor by LC-MS.[1] The intermediate (

      
      ) often persists if temperature is too low.
      
  • Workup: Cool to room temperature. Concentrate DMF under reduced pressure.

  • Isolation: Triturate the residue with cold acetonitrile or ethyl acetate. The triazole product is highly polar and will precipitate. Filter and dry.[2]

    • Result: ~70-80% yield of cis/trans mixture.

Protocol B: The "Ketone Pivot" (Oxidation)

Objective: Convert the isomer mixture into a single achiral ketone intermediate.

Reagents:

  • Mixed Triazole-Cyclohexanol: 1.0 eq

  • Jones Reagent (CrO3/H2SO4) or PCC (Pyridinium chlorochromate)

  • Solvent: Acetone (for Jones) or DCM (for PCC)

Procedure (Jones Method):

  • Dissolve the alcohol mixture in acetone at 0°C.

  • Add Jones reagent dropwise until the orange color persists.

  • Quench with isopropanol (turns green).

  • Neutralize with saturated NaHCO3, filter chromium salts, and extract with DCM/MeOH (9:1).

  • Result: 4-(4H-1,2,4-triazol-4-yl)cyclohexanone (Solid).

Protocol C: Stereoselective Reduction (The Divergence)

This is the critical step where expertise dictates the outcome.

Target IsomerReagentMechanismSelectivity (de)
Trans (Thermodynamic) NaBH4 / MeOHSmall hydride attacks from axial face (less stable transition state, but leads to stable equatorial product).~80:20 (Trans:Cis)
Cis (Kinetic) L-Selectride / THFBulky hydride attacks from less hindered equatorial face, forcing OH axial.>95:5 (Cis:Trans)

1. Synthesis of Trans-Isomer (Major):

  • Dissolve Ketone (1.0 eq) in MeOH at 0°C.

  • Add NaBH4 (1.5 eq) portion-wise.

  • Stir for 1 hour. Quench with water.[3]

  • Purification: The trans isomer is significantly less soluble than the cis.[4] Recrystallize from Ethanol/EtOAc. The trans isomer crystallizes as white needles.

2. Synthesis of Cis-Isomer (Major):

  • Dissolve Ketone (1.0 eq) in anhydrous THF under Nitrogen. Cool to -78°C .

  • Add L-Selectride (1.0 M in THF, 1.2 eq) slowly dropwise.

  • Stir at -78°C for 2 hours.

  • Quench: Add 30% H2O2 / NaOH solution carefully (oxidative workup of boron).

  • Purification: Extract with EtOAc. The crude will be predominantly cis. Purify via flash chromatography (DCM/MeOH 95:5).

Analytical Characterization (Self-Validation)

Trustworthiness in stereochemistry relies on NMR coupling constants (


-values).[5] You must validate your product using the H1 methine signal (the proton on the same carbon as the OH).

NMR_Logic Input 1H NMR (DMSO-d6) Observe H1 (CH-OH) Decision Coupling Pattern (J-value) Input->Decision Trans TRANS Isomer (Axial Proton) Splitting: tt (Triplet of Triplets) J ≈ 11-12 Hz (aa) + 4 Hz (ae) Decision->Trans Wide Splitting Cis CIS Isomer (Equatorial Proton) Splitting: bs or quintet J ≈ 3-5 Hz (ea/ee) Decision->Cis Narrow Splitting

Figure 2: NMR Decision Tree for assigning stereochemistry based on the Karplus relationship.

Data Summary Table:

FeatureTrans-Isomer Cis-Isomer
Configuration 1,4-Diequatorial1-Axial (OH), 4-Equatorial (Triazole)
1H NMR (CH-OH)

3.5 ppm, tt, J=11, 4 Hz

3.9 ppm, bs/quint, J=3 Hz
Solubility Low (High Crystallinity)High (Often requires chromatography)
Melting Point Higher (>200°C)Lower

References

  • Synthesis of 1,2,4-Triazoles: Bartlett, S. et al. "The synthesis of 4-substituted 4H-1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Stereoselective Reduction (Selectride): Brown, H. C. et al. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society. Link

  • NMR of Cyclohexanols: Eliel, E. L. "Conformational Analysis of Cyclohexanols." University of Notre Dame / Wiley. Link

  • JAK Inhibitor Intermediates (Patent): "Process for the preparation of JAK inhibitors." WO2011068258. Link

Sources

Application

Application Notes and Protocols: Reagents for the Condensation of 1,2,4-Triazole with Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction The condensation of 1,2,4-triazoles with cyclohexanone and its derivatives represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The condensation of 1,2,4-triazoles with cyclohexanone and its derivatives represents a pivotal reaction in synthetic organic chemistry, providing a direct route to a variety of N-alkenylated heterocycles. These products, specifically 1-(cyclohex-1-en-1-yl)-1H-1,2,4-triazoles, are valuable scaffolds in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the triazole moiety. The reaction typically proceeds through a nucleophilic addition of the 1,2,4-triazole to the carbonyl group of the cyclohexanone derivative, forming a transient hemiaminal intermediate, which subsequently undergoes dehydration to yield the stable enamine product. The efficiency of this transformation is highly dependent on the choice of condensing reagents, which primarily serve to either catalyze the initial addition or facilitate the final dehydration step. This guide provides an in-depth analysis of the key reagents and detailed protocols for this important condensation reaction.

Mechanistic Overview: The Pathway to Enamine Formation

The condensation reaction between 1,2,4-triazole and a cyclohexanone derivative is a classic example of nucleophilic addition to a carbonyl group followed by elimination. The overall transformation can be dissected into two key stages:

  • Nucleophilic Attack and Hemiaminal Formation: The lone pair of electrons on a nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone derivative. This initial attack, which can be facilitated by an acid catalyst, leads to the formation of a tetrahedral intermediate known as a hemiaminal.

  • Dehydration to the Enamine: The hemiaminal intermediate is typically unstable and readily eliminates a molecule of water to form the final, more stable enamine product. This dehydration step is often the rate-limiting step and can be promoted by either acid catalysis or the use of specific dehydrating agents.

The choice of reagents is critical in driving the reaction equilibrium towards the desired enamine product by efficiently removing the water byproduct.

Key Reagents and Methodologies

The selection of an appropriate reagent for the condensation of 1,2,4-triazoles with cyclohexanone derivatives is crucial for achieving high yields and purity. The most common and effective reagents fall into two main categories: dehydrating agents and acid catalysts.

Propylphosphonic Anhydride (T3P®): A Powerful Dehydrating Agent

Propylphosphonic anhydride (T3P®) has emerged as a highly efficient and versatile reagent for a wide range of condensation reactions, including the formation of N-alkenylated heterocycles.[1] Its primary function is to act as a potent water scavenger, effectively driving the equilibrium of the reaction towards the enamine product by irreversibly consuming the water generated during the dehydration of the hemiaminal intermediate. One of the significant advantages of T3P® is its low toxicity and the formation of water-soluble byproducts that are easily removed during aqueous workup.[2]

Mechanism of T3P®-Mediated Dehydration:

The reaction is believed to proceed through an initial nucleophilic attack of the 1,2,4-triazole on the cyclohexanone to form the hemiaminal. The T3P® then activates the hydroxyl group of the hemiaminal, converting it into a good leaving group, which facilitates the subsequent elimination of water to form the enamine.

T3P_Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Dehydration with T3P® Triazole 1,2,4-Triazole Hemiaminal Hemiaminal Intermediate Triazole->Hemiaminal Nucleophilic Attack Cyclohexanone Cyclohexanone Derivative Cyclohexanone->Hemiaminal Activated_Hemiaminal Activated Hemiaminal Hemiaminal->Activated_Hemiaminal Activation T3P T3P® T3P->Activated_Hemiaminal Enamine Enamine Product Activated_Hemiaminal->Enamine Elimination of H₂O Byproducts Water-Soluble Byproducts

Figure 1: Proposed mechanism for T3P®-mediated condensation.

Protocol 1: T3P®-Mediated Condensation of 1,2,4-Triazole with Cyclohexanone

This protocol is adapted from a reported procedure for the synthesis of N-alkenylated heterocycles.[1]

Materials:

  • 1,2,4-Triazole

  • Cyclohexanone

  • Propylphosphonic anhydride (T3P®), 50 wt. % in ethyl acetate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vial

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a microwave synthesis vial, add 1,2,4-triazole (1.0 mmol, 1.0 equiv).

  • Add cyclohexanone (3.0 mmol, 3.0 equiv).

  • Add ethyl acetate (0.5 mL).

  • Add T3P® (50 wt. % in ethyl acetate, 1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation:

EntryCyclohexanone DerivativeProductYield (%)
1Cyclohexanone1-(Cyclohex-1-en-1-yl)-1H-1,2,4-triazole94
24-Methylcyclohexanone1-(4-Methylcyclohex-1-en-1-yl)-1H-1,2,4-triazole88
34-tert-Butylcyclohexanone1-(4-tert-Butylcyclohex-1-en-1-yl)-1H-1,2,4-triazole91

Yields are based on reported literature for similar reactions and may vary depending on experimental conditions.[1]

Acid Catalysis with Azeotropic Water Removal

A classic and cost-effective method for driving condensation reactions to completion is the use of an acid catalyst in conjunction with azeotropic removal of water. p-Toluenesulfonic acid (p-TsOH) is a commonly employed, strong organic acid that is easy to handle and effective in catalyzing both the formation of the hemiaminal and its subsequent dehydration.[3] The water produced during the reaction is continuously removed from the reaction mixture by forming an azeotrope with a suitable solvent, such as toluene or benzene, using a Dean-Stark apparatus.[4][5] This continuous removal of a product shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, leading to high yields of the desired enamine.

Mechanism of Acid-Catalyzed Enamine Formation:

The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, increasing its electrophilicity and facilitating the nucleophilic attack by the 1,2,4-triazole.[6] The resulting hemiaminal is then protonated on the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the adjacent carbon atom yields the enamine product. The mechanism is often referred to by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[7]

Acid_Catalysis_Mechanism cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_deprotonation1 Deprotonation cluster_protonation2 Hydroxyl Protonation cluster_elimination Water Elimination cluster_deprotonation2 Final Deprotonation Ketone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone Ketone->Protonated_Ketone Protonation H_plus H⁺ (from p-TsOH) Hemiaminal_Cation Protonated Hemiaminal Protonated_Ketone->Hemiaminal_Cation Triazole 1,2,4-Triazole Triazole->Hemiaminal_Cation Addition Hemiaminal Hemiaminal Hemiaminal_Cation->Hemiaminal -H⁺ Protonated_Hemiaminal2 Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal2 +H⁺ Iminium_Ion Iminium Ion Protonated_Hemiaminal2->Iminium_Ion -H₂O H2O H₂O Enamine Enamine Product Iminium_Ion->Enamine -H⁺

Figure 2: Mechanism of acid-catalyzed enamine formation.

Protocol 2: Acid-Catalyzed Condensation of 1,2,4-Triazole with a Cyclohexanone Derivative using a Dean-Stark Apparatus

Materials:

  • 1,2,4-Triazole

  • Cyclohexanone derivative (e.g., 4-methylcyclohexanone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,2,4-triazole (10.0 mmol, 1.0 equiv), the cyclohexanone derivative (12.0 mmol, 1.2 equiv), and toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 equiv).

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 0.18 mL for a 10.0 mmol scale reaction), and no more water is observed to be forming. This typically takes several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure, as appropriate for the product's properties.

Experimental Workflow Visualization

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Characterization Reagents 1,2,4-Triazole Cyclohexanone Derivative Condensing Reagent Solvent Setup Combine Reagents in Reaction Vessel Reagents->Setup Heating Heat to Reaction Temperature (Conventional or Microwave) Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Workup / Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography / Distillation Concentration->Purification Characterization NMR, IR, MS Analysis Purification->Characterization

Figure 3: General experimental workflow for the condensation reaction.

Conclusion

The condensation of 1,2,4-triazoles with cyclohexanone derivatives is a versatile and valuable reaction for the synthesis of N-alkenylated heterocycles. The choice of condensing reagent is paramount to the success of the reaction. Propylphosphonic anhydride (T3P®) offers a modern, efficient, and mild approach with a simple workup procedure, making it suitable for a wide range of substrates, including those that are sensitive. Traditional acid catalysis with azeotropic water removal using a Dean-Stark apparatus remains a robust and cost-effective method, particularly for large-scale syntheses. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform and optimize this important transformation in their own laboratories.

References

  • Ilic Balestri, L. J., Beveridge, J., Gising, J., & Odell, L. R. (2024). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry, 89(16), 11203–11214. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Khan Academy. (2017, February 28). Mechanism of Enamine Formation Organic Chemistry [Video]. YouTube. [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-10. [Link]

  • PrepChem.com. (n.d.). Preparation of p-toluenesulfonic acid. [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]

  • Scilit. (n.d.). Cyclization Reactions in Azole Chemistry: The Reaction of Some Azoles With o-Fluoroacetophenone, o-Fluorobenzaldehyde and o-Fluorobenzophenone. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Frontiers in Chemistry. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Indian Journal of Chemistry. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. [Link]

  • ResearchGate. (2025, August 7). T3P: A Convenient and Useful Reagent in Organic Synthesis. [Link]

  • PubMed. (2024, August 16). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Molecules. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • Research Square. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Chemical Communications. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. [Link]

  • ScienceMadness Discussion Board. (2011, October 16). Unexpected problems with p-TsOH synthesis. [Link]

  • South African Journal of Chemistry. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]

  • ResearchGate. (2022, November 9). (PDF) Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. [Link]

  • ResearchGate. (2025, August 7). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. [Link]

  • MDPI. (2015, August 13). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • National Institutes of Health. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • International Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

Sources

Method

optimization of reaction time for triazolyl cyclohexanone synthesis

Application Note: High-Efficiency Synthesis of Triazolyl Cyclohexanones Subtitle: Kinetic Optimization via Ligand Acceleration, Microwave Irradiation, and Continuous Flow Chemistries. Abstract Triazolyl cyclohexanones ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Triazolyl Cyclohexanones

Subtitle: Kinetic Optimization via Ligand Acceleration, Microwave Irradiation, and Continuous Flow Chemistries.

Abstract

Triazolyl cyclohexanones are critical pharmacophores in medicinal chemistry, serving as precursors for antifungal agents, antitubercular drugs, and allosteric modulators. However, the synthesis of these scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often suffers from sluggish kinetics due to steric hindrance at the secondary carbon of the cyclohexane ring and catalyst deactivation. This application note details three distinct protocols to optimize reaction time: (1) Ligand-Accelerated Batch Synthesis, (2) Microwave-Assisted Synthesis, and (3) Continuous Flow Processing. We demonstrate how shifting from conventional thermal methods to high-energy or flow systems can reduce reaction times from 18 hours to under 15 minutes while suppressing side reactions like cyclohexanone self-aldol condensation.

Part 1: Mechanistic Bottlenecks & Optimization Logic

The Challenge: The synthesis of triazolyl cyclohexanones typically involves the reaction of 2-propargylcyclohexanone with an organic azide. Two primary factors limit reaction rates:

  • Cu(I) Oxidation: Without stabilizing ligands, the active Cu(I) species rapidly oxidizes to inactive Cu(II) or disproportionates to Cu(0)/Cu(II), stalling the catalytic cycle.

  • Steric Bulk: The cyclohexane ring imposes conformational constraints, hindering the formation of the copper-acetylide intermediate.

The Solution: Optimization relies on increasing the effective concentration of the active catalyst and enhancing energy transfer.

ReactionMechanism Reactants Propargyl Cyclohexanone + Azide Intermediate Cu-Acetylide Intermediate Reactants->Intermediate Coordination Cu_I Active Cu(I) Species Cu_I->Intermediate TS Metallacycle Transition State Intermediate->TS Azide Attack Product Triazolyl Cyclohexanone TS->Product Reductive Elimination Ligand Ligand (TBTA/THPTA) Prevents Oxidation Ligand->Cu_I Stabilizes Microwave Microwave/Ultrasound Overcomes Steric Barrier Microwave->TS Accelerates

Figure 1: Mechanistic pathway of CuAAC showing catalytic intervention points. Ligands stabilize the Cu(I) species, while external energy sources (Microwave) lower the activation energy barrier.

Part 2: Experimental Protocols

Protocol A: Ligand-Accelerated Batch Synthesis (Baseline)

Best for: Small-scale library generation where equipment is limited.

Rationale: The use of Tris(benzyltriazolyl)methylamine (TBTA) acts as a sacrificial shield for Cu(I), preventing oxidation and allowing the reaction to proceed in aqueous media without anaerobic gloveboxes.

Materials:

  • 2-(prop-2-yn-1-yl)cyclohexan-1-one (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • CuSO₄[1][2][3][4]·5H₂O (1 mol%)

  • Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (1 mol%)

  • Solvent: t-BuOH/Water (1:1)[2]

Step-by-Step:

  • Catalyst Premix: In a vial, dissolve CuSO₄ (2.5 mg) and TBTA (5.3 mg) in 1 mL of t-BuOH/Water. The solution should turn a slight blue.

  • Substrate Addition: Add the cyclohexanone derivative (1.0 mmol) and azide (1.1 mmol) to the reaction vessel.

  • Activation: Add the sodium ascorbate (freshly prepared 1M solution in water). The solution will turn colorless or pale yellow (indicating Cu(I) formation).

  • Incubation: Stir at Room Temperature for 4 hours .

    • Note: Without TBTA, this reaction requires 18-24 hours.

  • Work-up: Dilute with EtOAc, wash with 10% NH₄OH (to sequester copper), then brine. Dry over Na₂SO₄.

Protocol B: Microwave-Assisted Synthesis (High Energy)

Best for: Rapid optimization and difficult substrates.

Rationale: Microwave irradiation provides direct dielectric heating to the polar transition state, significantly increasing the rate of the cycloaddition.

Materials:

  • Same stoichiometry as Protocol A.

  • Vessel: 10 mL Pyrex microwave vial with crimp cap.

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step:

  • Loading: Charge the vial with alkyne, azide, CuSO₄ (1 mol%), and Sodium Ascorbate (5 mol%). Note: Ligand is often unnecessary at these speeds.

  • Solvent: Add 3 mL of Ethanol/Water (3:1) . Ethanol is an excellent microwave absorber (high tan δ).

  • Irradiation Parameters:

    • Temperature: 80°C

    • Ramp: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

  • Cooling: Rapid compressed air cooling to 40°C.

  • Validation: Check LCMS. Conversion should be >98%.

Protocol C: Continuous Flow Synthesis (Scale-Up)

Best for: Gram-scale production and safety (handling azides).[5]

Rationale: Flow chemistry allows for high-temperature/high-pressure processing (superheating solvents) which accelerates kinetics safely. Using a copper reactor coil eliminates the need for added catalyst and simplifies purification.

Setup Diagram:

FlowSetup PumpA Pump A: Azide + Alkyne in MeCN Reactor Copper Coil Reactor (100°C, 10 mL vol) PumpA->Reactor Flow Rate: 1 mL/min BPR Back Pressure Regulator (100 psi) Reactor->BPR Residence Time: 10 min Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup utilizing a copper coil as both the reactor and the catalytic source.

Step-by-Step:

  • Feed Preparation: Dissolve propargyl cyclohexanone (0.5 M) and azide (0.5 M) in Acetonitrile.

  • Reactor: Use a 10 mL copper tubing coil (ID: 1 mm).

  • Parameters:

    • Temperature: 100°C

    • Pressure: 100 psi (maintained by Back Pressure Regulator to keep MeCN liquid).

    • Flow Rate: 1.0 mL/min .

  • Residence Time: 10 minutes.

  • Operation: Pump the solution through the heated copper coil. The copper wall catalyzes the reaction (heterogeneous catalysis).

  • Purification: Evaporate solvent. The product is often pure enough for recrystallization without chromatography.

Part 3: Data Analysis & Comparison

The following table summarizes the efficiency of the three protocols for the synthesis of 4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-one.

ParameterConventional (No Ligand)Protocol A (TBTA Ligand)Protocol B (Microwave)Protocol C (Flow)
Reaction Time 18 - 24 Hours4 Hours15 Minutes 10 Minutes
Yield 65 - 75%85 - 92%90 - 95%92 - 96%
Catalyst Loading 5-10 mol%1 mol%1 mol%0 mol% (Cu Tubing)
Purification ChromatographyChromatographyExtraction/WashEvaporation
Scalability LowMediumLow (Batch limit)High

Part 4: Troubleshooting & Quality Control

  • Self-Validating Check (Colorimetric):

    • Observation: Reaction turns brown/black.

    • Diagnosis: Catalyst oxidation or disproportionation.

    • Fix: Add more Sodium Ascorbate immediately. The mixture should return to yellow/orange.

  • Side Reaction (Aldol):

    • Observation: LCMS shows M+ mass consistent with cyclohexanone dimers.

    • Cause: Basic conditions (from amine ligands) causing enolization of the ketone.

    • Fix: Ensure pH remains near neutral (7.0-7.5). Avoid using DBU or TEA as bases; rely on Ascorbate/Ascorbic acid buffering.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Appukkuttan, P., et al. (2004). Microwave-Assisted Synthesis of 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction.[3] Organic Letters. Link

  • Gutmann, B., et al. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Tu, N. P., et al. (2012).[6] Ultrasound-assisted click chemistry in continuous flow. Molecular Diversity. Link

Sources

Application

Optimized Solvent Systems for Transformations of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

[1] Executive Summary 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one represents a distinct class of "amphiphilic" medicinal intermediates.[1] It combines a highly polar, Lewis-basic heteroaromatic head group (the 1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one represents a distinct class of "amphiphilic" medicinal intermediates.[1] It combines a highly polar, Lewis-basic heteroaromatic head group (the 1,2,4-triazole) with a lipophilic, electrophilic tail (the cyclohexanone).[1] This duality creates a specific solubility paradox: the molecule is often too polar for standard non-polar organic solvents (e.g., Hexanes, Et₂O) yet potentially too lipophilic for pure aqueous media.[1]

This Application Note defines the Critical Solvent Parameters (CSPs) for this substrate, focusing on maximizing reaction kinetics while maintaining solubility. We prioritize Reductive Amination and Nucleophilic Addition workflows, as these are the primary synthetic utilizations of this intermediate in drug discovery (e.g., synthesis of GPCR modulators or antifungal agents).[1]

Physicochemical Profile & Solubility Matrix

The "Polarity Trap"

The 4H-1,2,4-triazole moiety acts as a hydrogen bond acceptor and a weak base (


 for the conjugate acid).[1] When attached to a cyclohexanone ring, it significantly increases the dipole moment compared to a simple cyclohexanone.[1]
  • Risk: In non-polar solvents (DCM, Toluene), the substrate may aggregate or crash out, leading to heterogeneous reaction mixtures and stalled kinetics.[1]

  • Risk: In protic solvents (MeOH, Water), the ketone electrophilicity is modulated by hydrogen bonding, and the triazole may participate in competitive protonation.[1]

Solubility Compatibility Table

Data derived from standard solubility screens for N-substituted triazoles.

Solvent ClassRepresentative SolventSolubility RatingApplication SuitabilityTechnical Note
Chlorinated Dichloromethane (DCM)Moderate/PoorExtraction / WorkupOften requires 5-10% MeOH as a co-solvent to fully dissolve.[1]
Protic Methanol (MeOH)Excellent Reductive Amination Best balance of solubility and imine formation kinetics.[1]
Protic 2,2,2-Trifluoroethanol (TFE)Superior Difficult CyclizationsStabilizes charged intermediates; excellent for triazoles.[1]
Aprotic Polar DMF / DMSOExcellentS_NAr / AlkylationHigh boiling point makes removal difficult; use only if necessary.[1]
Ethereal THF / 2-MeTHFModerateGrignard / Hydride ReductionsGood solubility for the ketone, but triazole may coordinate to Lewis Acid reagents.[1]
Hydrocarbon Hexanes / HeptaneInsolubleAntisolventUse for precipitation/crystallization only.[1]

Solvent Selection Framework by Reaction Type

Scenario A: Reductive Amination (The Standard Workflow)

Objective: Convert the ketone to a secondary/tertiary amine.[1] Challenge: The triazole nitrogen can buffer the acid catalyst (typically AcOH), requiring stoichiometry adjustments.

  • Recommended Solvent: Methanol (MeOH) or Dichloroethane (DCE) .[1]

  • Why: MeOH solvates the triazole efficiently and facilitates the proton transfer required for iminium ion formation.[1] If using DCE, adding 2,2,2-Trifluoroethanol (TFE) can dramatically accelerate the reaction by activating the carbonyl via H-bonding without quenching the hydride source.[1]

Scenario B: Organometallic Addition (Grignard/Lithium)

Objective: Add a carbon nucleophile to the ketone.[1] Challenge: Solubility in anhydrous ethers.

  • Recommended Solvent: THF (Tetrahydrofuran) .[1]

  • Optimization: If the substrate is sparingly soluble in cold THF, use 2-MeTHF (higher boiling point, better lipophilicity) or add a solubilizing equivalent of LiCl (Knochel's modification) to break up aggregates.[1]

Detailed Protocol: Reductive Amination

This protocol is designed to be self-validating.[1] If the "Checkpoints" fail, stop and adjust before proceeding.

Materials
  • Substrate: 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: Anhydrous DCE (1,2-Dichloroethane) or MeOH.[1]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).[1] Note: Higher equivalents are needed to overcome triazole buffering.

Step-by-Step Procedure
  • Solubility Check (Self-Validating Step):

    • Dissolve 10 mg of substrate in 1 mL of the chosen solvent.[1]

    • Pass Criteria: Solution must be clear. If hazy, add MeOH dropwise (up to 10% v/v) until clear.[1]

    • Reasoning: Heterogeneous reactions lead to unreacted ketone and difficult purification.[1]

  • Imine Formation:

    • To the solution of substrate in DCE/MeOH, add the Amine and Acetic Acid.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS.[1] Look for the Mass [M+Amine-H2O+H]+.[1][2] Do not proceed to reduction until the imine/enamine is observed or equilibrium is reached.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise (exothermic).[1]

    • Allow to warm to RT and stir overnight.

  • Workup (Critical for Triazoles):

    • Quench: Add saturated aqueous NaHCO₃.

    • Extraction: Do NOT use simple Ether/Water.[1] The product is likely amphiphilic.[1]

    • Protocol: Extract with DCM:Isopropanol (3:1) .[1] The IPA ensures the polar triazole product migrates to the organic phase.[1]

    • Validation: Check the aqueous layer by TLC/LCMS to ensure no product remains.[1]

Visualizing the Workflow

Solvent Decision Tree

This diagram guides the researcher through the solvent selection process based on the intended chemical transformation.[1]

SolventSelection Start Start: 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one ReactionType Select Reaction Type Start->ReactionType RedAm Reductive Amination (Imine Formation) ReactionType->RedAm NuAdd Nucleophilic Addition (Grignard/LaLi) ReactionType->NuAdd Reduction Ketone Reduction (NaBH4) ReactionType->Reduction Solv_RedAm Primary: Methanol (MeOH) Alternative: DCE + TFE RedAm->Solv_RedAm Solv_NuAdd Primary: THF Add LiCl if insoluble NuAdd->Solv_NuAdd Solv_Red Primary: Ethanol or MeOH (Rapid Kinetics) Reduction->Solv_Red Check Solubility Check: Is solution clear? Solv_RedAm->Check Solv_NuAdd->Check Solv_Red->Check CoSolvent Add Co-solvent: (DMF or NMP < 5%) Check->CoSolvent No Proceed Proceed to Reaction Check->Proceed Yes CoSolvent->Proceed

Caption: Decision tree for selecting the optimal solvent system based on reaction type and solubility checkpoints.

Extraction & Purification Logic

Triazoles are notoriously difficult to extract from water.[1] This flow ensures high recovery.[1]

WorkupLogic Crude Crude Reaction Mixture (Quenched with NaHCO3) Extract1 Attempt Extraction: DCM only Crude->Extract1 Result1 Product remains in Aqueous Phase? Extract1->Result1 Fix1 Switch Solvent System: DCM : IPA (3:1) Result1->Fix1 Yes (Common) Final Evaporate & Purify (Reverse Phase Prep-HPLC) Result1->Final No Fix2 Use Solid Phase Extraction: SCX Column (Catch & Release) Fix1->Fix2 If Emulsion Forms Fix1->Final Fix2->Final

Caption: Optimized workup strategy to mitigate product loss into the aqueous phase due to triazole polarity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Triazole buffering the acid catalyst.Increase Acetic Acid to 2.0–3.0 equiv or switch to stronger Lewis acid (Ti(OiPr)₄).[1]
Product in Aqueous Layer High polarity of triazole.[1]Saturate aqueous layer with NaCl ("Salting out") and use DCM:IPA (3:1) for extraction.[1]
Streaking on TLC Interaction with Silica silanols.[1]Add 1% Triethylamine (TEA) or NH₄OH to the TLC eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1]
Precipitation Poor solubility of intermediate imine.[1]Add TFE (Trifluoroethanol) as a co-solvent; it stabilizes polar intermediates.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

  • Pearson, W. H., et al. (2005).[1] "Synthesis of 1,2,4-Triazoles." Comprehensive Heterocyclic Chemistry III. Link

  • Organic Chemistry Portal. (n.d.).[1] "Reductive Amination."[1] Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2024).[1] "4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride Product Page." (Demonstrates stability of amine product class). Link

Sources

Method

derivatization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one for library synthesis

Application Note: High-Throughput Derivatization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one Abstract This guide details the strategic derivatization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (Compound 1) for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Abstract

This guide details the strategic derivatization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (Compound 1) for the synthesis of sp³-enriched small molecule libraries.[1] The 1,2,4-triazole moiety serves as a metabolically stable, polar pharmacophore (bioisostere of amides/esters), while the cyclohexanone core provides a rigid vector for diversification.[1] This protocol prioritizes high-fidelity transformations—specifically Reductive Amination and Ugi Multicomponent Reactions (MCR) —optimized for parallel synthesis and automated platforms.

Module 1: The Scaffold & Structural Logic

Compound 1 represents a "Lead-Like" scaffold. Unlike flat aromatic cores, the cyclohexyl ring introduces complexity (Fsp³) and defined vectors.[1]

  • Polar Anchor: The N4-linked triazole is a strong hydrogen bond acceptor and is resistant to oxidative metabolism (unlike imidazole).

  • Stereochemical Considerations: The starting ketone is achiral due to a plane of symmetry. However, derivatization at C1 creates cis/trans isomers relative to the C4-triazole.

    • Thermodynamic Preference: The bulky triazole group will lock the cyclohexane ring into a chair conformation where the triazole is equatorial .

    • Reaction Consequence: Nucleophilic attack or hydride reduction at C1 will determine the axial/equatorial orientation of the new substituent.

Preparation Note (for Reference)

If not purchased, Compound 1 is best synthesized via the condensation of 1,4-cyclohexanedione mono-ethylene ketal with 4-amino-1,2,4-triazole (using p-TsOH in toluene), followed by ketal deprotection.[1] Note: Direct condensation often requires Dean-Stark conditions.

Module 2: Diversity Vector A – Reductive Amination

Reductive amination is the primary vector for library generation, converting the ketone into secondary or tertiary amines.

Mechanism & Stereocontrol

The reaction proceeds via an iminium ion intermediate.[2]

  • Kinetic Control: Small hydride sources (e.g., NaBH₄) often attack from the axial direction, yielding the equatorial amine (Trans-1,4 relationship).[1]

  • Thermodynamic Control: Bulky hydrides or reversible conditions can yield mixtures.

  • Recommendation: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, does not reduce the ketone competitively (requires iminium formation first), and is amenable to "one-pot" protocols.

Protocol A: Standard Library Reductive Amination

Target: Secondary Amines

ReagentEquivalentsRole
Compound 1 1.0Scaffold
Primary Amine (R-NH₂)1.2Diversity Element
NaBH(OAc)₃1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes iminium)
1,2-Dichloroethane (DCE)Solvent0.1 M Concentration

Step-by-Step Procedure:

  • Imine Formation: In a 2-dram vial or 96-well deep-well plate, dissolve Compound 1 (1.0 equiv) in DCE (0.1 M).

  • Add the Primary Amine (1.2 equiv).

  • Add Acetic Acid (1.5 equiv). Crucial: Acid catalysis is required for ketones, unlike aldehydes.[1]

  • Shake/Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: If the amine is sterically hindered, extend to 4 hours or heat to 40°C.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) as a solid or slurry in DCE.

  • Shake at RT for 16 hours (overnight).

  • Quench: Add 10% aqueous NaHCO₃.

  • Workup (Library Scale):

    • Remove aqueous layer.

    • Pass organic layer through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash SCX with MeOH (removes non-basic impurities).

    • Elute Product with 2M NH₃ in MeOH.

    • Evaporate solvent.[3][4]

Module 3: Diversity Vector B – Ugi Multicomponent Reaction

The Ugi-4CR (4-Component Reaction) offers higher diversity per step, creating an ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino amide backbone.[5] Ketones are generally less reactive than aldehydes in Ugi reactions, often requiring specific solvents like 2,2,2-Trifluoroethanol (TFE)  to activate the imine.[1]
Protocol B: TFE-Accelerated Ugi Reaction

Target: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-Amino Amides
ComponentEquivalentsRole
Compound 1 1.0Carbonyl Component
Primary Amine (R¹-NH₂)1.2Amine Component
Carboxylic Acid (R²-COOH)1.2Acid Component
Isocyanide (R³-NC)1.2Isocyanide Component
TFE / MeOH (1:[1]1)Solvent0.5 M (High concentration helps)

Step-by-Step Procedure:

  • Pre-complexation: Dissolve Compound 1 (1.0 equiv) and Amine (1.2 equiv) in TFE/MeOH (1:1).[1] Shake for 30 mins to encourage imine formation.

    • Note: TFE stabilizes the iminium ion via hydrogen bonding.

  • Add Carboxylic Acid (1.2 equiv).

  • Add Isocyanide (1.2 equiv).

  • Seal vessel tightly (Isocyanides are volatile and odorous).[1]

  • Shake at 40°C - 60°C for 24 hours. Ketones require thermal energy.

  • Scavenging (Optional but Recommended):

    • Add polymer-supported isocyanate (PS-NCO) to scavenge excess amine.

    • Add polymer-supported amine (PS-NH2) to scavenge excess acid.

  • Filter and concentrate.

  • Purification: Reverse-phase HPLC is usually required due to the non-basic nature of the Ugi product (SCX cleanup will NOT work for the final product as the amide reduces basicity, though the triazole remains).

Module 4: Visualization of Workflows

The following diagram illustrates the decision matrix for derivatizing Compound 1, highlighting the stereochemical and diversity outcomes.

G cluster_stereo Stereochemical Outcome (Reductive Amination) Start Compound 1 (Ketone Scaffold) Vector1 Vector A: Reductive Amination Start->Vector1 + R-NH2 Vector2 Vector B: Ugi-4CR Start->Vector2 + R-NH2 Imine Imine/Iminium Intermediate Vector1->Imine AcOH, DCE Reductant Reduction (NaBH(OAc)3) Imine->Reductant Prod1 Secondary Amine (Major: Trans/Equatorial) Reductant->Prod1 Hydride Attack PreComplex Pre-formation in TFE (Ketone + Amine) Vector2->PreComplex AddComp Add Acid + Isocyanide PreComplex->AddComp Prod2 alpha-Amino Amide (High Diversity) AddComp->Prod2 60°C, 24h StereoNote Triazole (C4) locks conformation. Hydride attacks Axial -> Amine Equatorial.

Caption: Workflow for the parallel derivatization of Compound 1 via Reductive Amination (Vector A) and Ugi-4CR (Vector B).

Module 5: Quality Control & Analysis

Stereochemical Assignment
  • NMR Signature: The proton at C1 (attached to the new amine) is diagnostic.

    • Axial Proton (Equatorial Amine): Appears as a broad triplet of triplets (tt) with large coupling constants (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Hz) due to diaxial coupling with C2/C6 protons.
      
    • Equatorial Proton (Axial Amine): Appears as a narrow multiplet or singlet (small ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       values).
      
  • Recommendation: For libraries, assume the Trans (1,4-diequatorial) isomer is dominant (>80%) when using NaBH(OAc)₃.[1]

LC-MS Monitoring
  • Triazole Ionization: The 1,2,4-triazole is a good proton acceptor.[1] Expect strong

    
     signals in positive mode ESI.
    
  • UV Detection: The triazole has low UV absorbance (end absorption <220 nm).

    • Critical: If your diversity reagents (amines/acids) lack chromophores, rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for quantification, or ensure one component has a UV handle (e.g., benzyl amine).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.

  • Baryza, J. L., et al. (2008).[1] "Trifluoroethanol-promoted Ugi reactions with cyclohexanones." Tetrahedron Letters. (Demonstrates TFE acceleration for ketone Ugi reactions).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for Triazole as amide bioisostere).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Case ID: TRZ-CYC-004 Status: Active Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary: The Physicochemical Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-CYC-004 Status: Active Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The Physicochemical Challenge

The purification of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one presents a specific set of challenges derived from its hybrid structure. You are dealing with a molecule that combines a lipophilic alicyclic ring (cyclohexanone) with a highly polar, nitrogen-rich heterocycle (1,2,4-triazole).[3][4]

  • Polarity: High.[1][2][3] The triazole ring significantly increases water solubility and affinity for polar stationary phases.[1][2]

  • Basicity: The N-1 and N-2 nitrogens of the triazole ring are weak hydrogen bond acceptors (

    
     for the conjugate acid), leading to strong interactions with acidic silanols on silica gel.[1][2][3]
    
  • Solubility Profile: Soluble in DCM, MeOH, DMSO, and water (pH dependent); sparingly soluble in Hexanes/Heptane.[3][4]

This guide moves beyond standard protocols to address the specific "pain points" of this molecule: aqueous retention , silica tailing , and oiling out .[3][4]

Troubleshooting Guide (FAQ Format)

Phase 1: Work-up & Extraction[1][2][3]

Q: "I am losing significant mass during the aqueous work-up. Is my product decomposing?"

A: It is likely not decomposing but rather partitioning into the aqueous phase.[1][2] The 1,2,4-triazole moiety imparts significant water solubility, especially if the aqueous layer is slightly acidic (protonating the triazole).[3]

  • The Fix (Salting Out): Saturate your aqueous layer with NaCl (brine) before extraction.[1][2][3][4] This increases the ionic strength, forcing the organic molecule out ("salting out" effect).[4]

  • The Fix (Solvent Switch): Standard Diethyl Ether or Hexane extractions will fail.[1][2][4] Use Chloroform (

    
    )  or Dichloromethane (DCM) .[1][2][3][4] For difficult cases, use n-Butanol  or a 3:1 Chloroform:Isopropanol  mixture.[1][2]
    
  • The Fix (Continuous Extraction): If scale allows, use a liquid-liquid continuous extractor with DCM for 12-24 hours to recover the compound from the aqueous phase.[1][2][3]

Phase 2: Chromatography

Q: "The compound smears/tails across the column, and I can't separate it from the baseline impurities."

A: This is a classic "amine effect."[1][2][3] The basic nitrogens on the triazole ring are hydrogen-bonding with the acidic silanol groups (


) on the silica gel surface, causing peak broadening and tailing.[1][3]
  • The Fix (Mobile Phase Modifier): You must use a basic modifier.[1][2][3][4] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your DCM/MeOH mobile phase.[1][2][4] This neutralizes the silica surface.[1][2]
    
  • The Fix (Stationary Phase): Switch to Neutral Alumina (Grade III).[1][2][4] Alumina is less acidic than silica and often provides sharper peaks for nitrogenous heterocycles.[1][2][3]

  • The Fix (Reverse Phase): If silica fails, use C18-silica with a water/methanol gradient (buffered with 0.1% Formic acid or Ammonium Bicarbonate).[1][2][3][4]

Phase 3: Crystallization[1][2][3][4]

Q: "My product comes out as a sticky oil/gum instead of a solid."

A: This "oiling out" occurs because the compound is too soluble in the solvent or the polarity gap between the solvent and anti-solvent is too aggressive.[1][2][4]

  • The Fix (Trituration): Dissolve the oil in a minimum amount of DCM, then add excess Diethyl Ether or MTBE strictly dropwise with vigorous stirring.[3][4] If it oils out again, sonicate the mixture to induce lattice formation.[3][4]

  • The Fix (Solvent System): Avoid pure Ethanol/Methanol.[1][2][3][4] Use Ethyl Acetate/Heptane or Isopropanol (IPA)/Heptane .[1][2][3][4] The ketone handle allows for good solubility in hot EtOAc, while the triazole encourages precipitation upon cooling.[3][4]

Validated Experimental Protocols

Protocol A: Modified Flash Chromatography (Silica)

Best for removing baseline impurities and unreacted amines.[2][3][4]

  • Column Preparation: Slurry pack silica gel using DCM + 1% Triethylamine (TEA) . Flush with 2 column volumes (CV) of this solvent to deactivate silanols.[1][2][3][4]

  • Loading: Dissolve crude material in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica).[4]

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA

    • Gradient: 0% B for 2 CVs, then 0%

      
       10% B over 15 CVs.
      
    • Note: The product typically elutes between 4-7% MeOH.[1][2]

  • Detection: UV at 210 nm (triazole absorption) and 254 nm . Use Iodine stain for TLC visualization (triazoles stain dark brown).[1][2][3][4]

Protocol B: Recrystallization (EtOAc/Heptane)

Best for final polishing and removing trace isomers.[2][3][4]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5-10 mL per gram).[1][2][3][4] Heat to reflux (

    
    ) until dissolved.[1][2][4]
    
    • Tip: If insoluble particulates remain, filter hot through a sintered glass funnel.[3][4]

  • Nucleation: Remove from heat. Add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.[4]

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.[1][2]

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate). Once at RT, move to a

    
     fridge for 4 hours.
    
  • Collection: Filter the white needles/prisms and wash with cold 1:3 EtOAc:Heptane.[1][2][3] Dry under high vacuum at

    
    .[1][2][3]
    

Decision Logic & Workflow

The following diagram illustrates the decision tree for purifying 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one based on the state of your crude mixture.

PurificationWorkflow cluster_tailing Troubleshooting: Tailing on TLC? Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Sticky/Oily Recryst Recrystallization (EtOAc / Heptane) Solid->Recryst Trituration Trituration (Et2O or MTBE) Oil->Trituration Trituration->Solid Solidifies Flash Flash Chromatography (DCM/MeOH + 1% TEA) Trituration->Flash Remains Oil TLC_Check TLC Analysis (DCM:MeOH 9:1) Recryst->TLC_Check TLC_Check->Flash Impurities Present Pure Pure Product (White Solid) TLC_Check->Pure Single Spot Alumina Neutral Alumina Filtration Flash->Alumina If Tailing Persists Flash->Pure

Figure 1: Purification logic flow. Green paths indicate optimal success scenarios; Red paths indicate common failure modes requiring intervention.[1][2][4]

Data & Specifications

ParameterValue/DescriptionRelevance to Purification
Molecular Formula

Low MW, high polarity.[1][2][3][4]
Calc. LogP ~ -0.5 to 0.2Indicates water solubility; requires polar organic solvents for extraction.[1][2][3]
pKa (Triazole) ~ 2.3 (Conjugate Acid)Weakly basic.[1][2][3][4] Will protonate in acidic media (staying in water).[1][2][3][4]
TLC Rf 0.2 - 0.3In 10% MeOH/DCM.[1][2][3] If Rf < 0.1, increase MeOH or add TEA.[4]
UV Max ~205-215 nmUse low UV detection; Triazole ring has weak absorbance compared to aromatics.[1][2][3]

References

  • Temple, C. (1981).[3][4][5][6] Triazoles 1,2,4.[3][4][5][6][7][8][9] In The Chemistry of Heterocyclic Compounds (Vol. 37). John Wiley & Sons.[1][2][5][6] (Foundational text on triazole reactivity and basicity).

  • Stocks, M. J., et al. (2010).[3][4] WO2010128425: 1,2,4-Triazole derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1.[1][2][3] World Intellectual Property Organization.[1][2][3] Link (Describes synthesis and purification of similar cyclohexyl-triazoles via flash chromatography).[1][2][3][4]

  • Kozikowski, A. P., et al. (2012).[3][4] Synthesis of 4-substituted-1,2,4-triazoles. Journal of Medicinal Chemistry. (General reference for workup of polar triazole intermediates).

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-(4H-1,2,4-triazol-4-yl)phenol (Structural analog for property comparison). Link[1][2][3][4]

Sources

Optimization

Technical Support Center: Purification of Cyclohexanone Reaction Mixtures

Topic: Removal of Unreacted Triazole (1,2,4-Triazole / 1,2,3-Triazole) Ticket ID: CHX-TRZ-001 Status: Open Assigned Specialist: Senior Application Scientist Triage Desk: Diagnostic & Strategy Welcome to the purification...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Triazole (1,2,4-Triazole / 1,2,3-Triazole) Ticket ID: CHX-TRZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage Desk: Diagnostic & Strategy

Welcome to the purification support center. You are likely dealing with a reaction where Cyclohexanone serves as the solvent or excess reagent, and you need to remove unreacted Triazole (typically 1,2,4-triazole or a derivative) without compromising your target product.

The Core Challenge

The separation is difficult due to three converging physical properties:

  • Solubility Overlap: Both Cyclohexanone and Triazoles are soluble in common organic solvents (ethanol, ethyl acetate).

  • Boiling Point Mismatch: Cyclohexanone boils at ~155°C, while 1,2,4-triazole boils at ~260°C. You cannot simply distill off the solvent to leave pure product; the triazole will concentrate in the residue.

  • Aqueous Interface Issues: Cyclohexanone has significant water solubility (~8.6 g/100 mL), leading to yield loss or intractable emulsions during standard water washes.

Strategic Decision Matrix

Before proceeding, determine the acid stability of your target product.

Purification_Strategy Start Start: Reaction Mixture (Cyclohexanone + Product + Triazole) Decision Is Target Product Acid Stable? Start->Decision Path_Acid Method A: Acidic Brine Extraction (High Efficiency) Decision->Path_Acid Yes (pH < 2 OK) Path_Neutral Method B: Solid Phase Scavenging (Gentle / Low Throughput) Decision->Path_Neutral No (Acid Sensitive) Step_A1 1. Dilute with Non-Polar Solvent (e.g., Toluene/EtOAc) Path_Acid->Step_A1 Step_B1 1. Add Acidic Ion-Exchange Resin (e.g., Amberlyst 15) Path_Neutral->Step_B1 Step_A2 2. Wash with HCl-Saturated Brine (Protonates Triazole) Step_A1->Step_A2 Step_A3 3. Phase Separation (Triazole -> Aqueous) Step_A2->Step_A3 Result Result: Purified Product in Organic Phase Step_A3->Result Step_B2 2. Stir 2-4 Hours Step_B1->Step_B2 Step_B3 3. Filter Step_B2->Step_B3 Step_B3->Result

Figure 1: Decision tree for selecting the appropriate purification workflow based on product stability.

Module 1: The "Salting Out" Extraction (Recommended)

This method exploits the amphoteric nature of triazoles and the salting-out effect to force cyclohexanone out of the aqueous phase while trapping the triazole.

The Science
  • Triazole Protonation: 1,2,4-Triazole has a pKa of ~2.2 (conjugate acid). At pH < 2, it exists as the triazolium cation (

    
    ), which is highly water-soluble and insoluble in organics [1][2].
    
  • Salting Out Cyclohexanone: While cyclohexanone dissolves in pure water (8.6%), its solubility drops to near-zero in saturated brine (NaCl) due to the high ionic strength increasing the surface tension of the water [3].

Protocol A: Acidic Brine Wash

Applicability: Acid-stable products.

  • Dilution (Critical):

    • Do not wash the neat reaction mixture. Dilute the cyclohexanone mixture with an equal volume of a hydrophobic solvent (e.g., Toluene or TBME ).

    • Why? This lowers the overall polarity of the organic phase, discouraging the triazole from staying in the organic layer.

  • Preparation of Wash Solution:

    • Prepare a saturated NaCl solution (Brine).[1]

    • Add 1M HCl until the pH of the brine is approximately 1.0–1.5.

  • The Wash:

    • Wash the organic layer (Cyclohexanone + Co-solvent) with the Acidic Brine (1:1 volume ratio).

    • Shake vigorously for 2 minutes to ensure protonation of the triazole.

  • Separation:

    • Allow layers to settle.[1] The triazole (now cationic) will partition into the lower aqueous phase.

    • Troubleshooting: If an emulsion forms, add solid NaCl directly to the separatory funnel to saturate the aqueous layer further.

  • Polishing:

    • Perform one final wash with neutral saturated brine to remove residual acid.

    • Dry organic layer over

      
       and concentrate.
      

Module 2: Solid Phase Scavenging

This method is for acid-sensitive substrates (e.g., acetals, silyl ethers) where low pH must be avoided.

The Science

Since 1,2,4-triazole has a basic nitrogen (pKa ~10 for the neutral species to deprotonate, but it can act as a weak base), it binds effectively to strong cation exchange resins or silica, which are acidic in nature [4][5].

Protocol B: Silica/Resin Treatment

Applicability: Acid-sensitive or high-value, small-scale reactions.

  • Resin Selection:

    • Use a sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W ).

    • Pre-treatment:[2] Wash the resin with dry methanol, then the reaction solvent (cyclohexanone) to remove interstitial water.

  • Scavenging:

    • Add the resin (approx. 3–5 equivalents relative to the estimated unreacted triazole) directly to the reaction mixture.

    • Stir gently at room temperature for 2–4 hours.

  • Filtration:

    • Filter the mixture through a sintered glass funnel. The triazole remains bound to the solid resin.

    • Wash the resin cake with a small amount of dry solvent to recover entrained product.

Technical Data Reference

Use this table to predict phase behavior during your workup.

Property1,2,4-TriazoleCyclohexanoneImplications for Workup
Boiling Point 260°C155.6°CDistillation concentrates Triazole (Bad).
Water Solubility 125 g/100 mL (Highly Soluble)8.6 g/100 mL (Partially Soluble)Aqueous washes require Brine to prevent solvent loss.
pKa ~2.2 (Conjugate Acid) / 10.3 (NH)~16 (alpha-proton)Triazole can be protonated (pH < 2) or deprotonated (pH > 11).
LogP -0.58 (Hydrophilic)0.81 (Moderately Lipophilic)Triazole prefers water; Cyclohexanone prefers organics if salted out.

Data Sources: [1], [2], [3]

Frequently Asked Questions (FAQ)

Q: Can I just distill the cyclohexanone off? A: No. Because 1,2,4-triazole has a much higher boiling point (260°C) than cyclohexanone (155°C), distilling the solvent will leave the triazole behind, contaminating your solid product. You must remove the triazole before concentration.

Q: I tried a water wash and lost half my volume. What happened? A: You likely washed with pure water. Cyclohexanone is soluble in water (approx. 10% by volume). You created a single phase or lost the solvent to the aqueous layer. Always use saturated Brine when working with cyclohexanone to force a phase separation ("salting out").

Q: My product is basic (an amine). Will the Acidic Brine method work? A: No. If your product is an amine, the acidic brine will protonate it, and you will lose your product to the aqueous layer along with the triazole.

  • Alternative: Use Protocol B (Resin) or perform a Chromatography step using a solvent system with 1% Triethylamine to keep your product moving while the polar triazole streaks/sticks to the silica [4].

Q: Does this apply to 1,2,3-triazoles (Click Chemistry)? A: Yes. 1,2,3-triazoles share similar polarity and solubility profiles. The acidic brine wash is equally effective for removing unreacted 1,2,3-triazoles, provided your "clicked" product is sufficiently lipophilic.

References

  • Grokipedia. (2024). 1,2,4-Triazole Structure and pKa Values. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanone - Physical Properties and Solubility.[3][4][5] National Library of Medicine. Available at: [Link]

  • Google Patents. (1981). US4269987A - Purification of triazoles.[6] Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Triazolyl Cyclohexanone Formation

Topic: Troubleshooting Low Conversion Rates in Triazolyl Cyclohexanone Formation via CuAAC Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 2.1 (Current as of 2025) Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Triazolyl Cyclohexanone Formation via CuAAC Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 2.1 (Current as of 2025)

Executive Summary & Diagnostic Logic

The Challenge: Synthesizing triazolyl cyclohexanones (often via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) presents a unique duality: the "click" reaction is intrinsically robust, yet the cyclohexanone scaffold introduces specific steric and electronic liabilities.

The Reality of Low Conversion: When conversion stalls, it is rarely due to the intrinsic kinetics of the azide-alkyne pair. In 90% of cases involving cyclohexanone scaffolds, the failure mode is either Catalyst Death (oxidation of Cu(I)) or Substrate Degradation (elimination of the


-azido ketone).
Diagnostic Workflow

Before altering parameters, locate your failure mode using this logic tree.

TroubleshootingLogic Start START: Low Conversion Observed CheckSM Analyze Crude NMR/LCMS: Is Starting Material (SM) Intact? Start->CheckSM SM_Yes Yes: SM is Intact CheckSM->SM_Yes SM_No No: SM Consumed/Degraded (Low Product Yield) CheckSM->SM_No ColorCheck Check Reaction Color SM_Yes->ColorCheck GreenBlue Green/Blue Solution ColorCheck->GreenBlue Oxidized Cu(II) Yellow Yellow/Clear Solution ColorCheck->Yellow Active Cu(I) OxidationFix DIAGNOSIS: Catalyst Poisoning FIX: Degas solvents, increase NaAsc, switch to THPTA ligand. GreenBlue->OxidationFix KineticFix DIAGNOSIS: Kinetic Stall (Sterics) FIX: Heat to 40-60°C, switch to organic soluble ligand (TBTA). Yellow->KineticFix Elimination Check for Cyclohexenone (Alpha-Elimination) SM_No->Elimination StabilityFix DIAGNOSIS: Substrate Instability FIX: Buffer pH to 7.0, lower temp, increase catalyst loading. Elimination->StabilityFix

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure. Green/Blue indicates inactive Cu(II) species.

Technical Modules: Root Cause Analysis

Module A: The Catalyst System (The "Engine")

Symptom: Reaction turns green/blue; conversion stops at <50%.

The Science: The active species is Cu(I).[1][2][3][4][5][6] However, Cu(I) is thermodynamically unstable in air and readily oxidizes to inactive Cu(II).[6] The cyclohexanone ring is lipophilic, often requiring organic cosolvents (THF, DMF) which dissolve oxygen better than water.

  • Ligand Necessity: Simple copper salts (CuSO₄ + Ascorbate) often fail for hindered substrates because the "naked" Cu(I) is unprotected. You must use a ligand like TBTA or THPTA . These ligands stabilize the Cu(I) oxidation state and accelerate the reaction by preventing the formation of unreactive polymeric copper acetylides [1].

Protocol Adjustment:

  • Standard: 1 mol% Cu / 5 mol% Ascorbate.

  • Troubleshooting: Increase to 5 mol% Cu / 20 mol% Ascorbate .

  • Crucial Step: Premix Cu(II) and the Ligand before adding to the reaction. This ensures the active catalyst forms immediately upon ascorbate addition.

Module B: Substrate Instability (The "Chassis")

Symptom: Starting material disappears, but product yield is low. NMR shows olefinic protons (enone formation).

The Science: If you are using 2-azidocyclohexanone , you are fighting a ticking clock. The


-proton is acidic. Basic conditions (even slightly basic from amines or alkynes) can trigger the elimination of hydrazoic acid (

), resulting in 2-cyclohexenone (Figure 2). This is an irreversible decomposition pathway [2].

Protocol Adjustment:

  • Avoid Base: Do not use CuI/TEA (Triethylamine) systems. Use the CuSO₄/Ascorbate (reductive) method which is slightly acidic to neutral.

  • Buffer: If the alkyne is basic (e.g., propargyl amine), buffer the reaction to pH 7.0 using phosphate buffer or HEPES.

Module C: Steric Hindrance & Solubility

Symptom: Reaction is yellow (active catalyst) but conversion is slow.

The Science: The cyclohexane ring adopts a chair conformation. If the azide/alkyne is in an axial position or flanked by other substituents (e.g., 2,6-disubstituted cyclohexanone), the approach of the copper-acetylide complex is sterically penalized.

  • Solubility Trap: Cyclohexanones are greasy. In standard

    
    BuOH/H₂O (1:1), the substrate may aggregate into micelles, hiding the reactive center from the water-soluble copper catalyst.
    

Protocol Adjustment:

  • Solvent Switch: Move from

    
    BuOH/H₂O to DCM/MeOH (1:1)  or THF/H₂O (4:1) .
    
  • Ligand Switch: Use TBTA (organic soluble) instead of THPTA (water soluble) to drag the copper into the organic phase where the cyclohexanone resides.

"Gold Standard" Recovery Protocol

If your reaction has failed, do not add more reagents to the dirty pot. Isolate the starting material (if stable) and restart using this optimized protocol designed for difficult cyclohexanone scaffolds.

Reagents
  • Substrate: Azido-cyclohexanone (1.0 equiv) + Alkyne (1.1 equiv)

  • Catalyst: CuSO₄[5][6]·5H₂O (5 mol%)

  • Ligand: TBTA (5.5 mol%) — Essential for stability

  • Reductant: Sodium Ascorbate (20 mol%) — Excess prevents oxidation

  • Solvent: THF : Water (3:1) — Optimized for cyclohexanone solubility

Step-by-Step Procedure
  • Ligand Complexation (Critical): In a small vial, dissolve CuSO₄ (5 mol%) and TBTA (5.5 mol%) in a minimal amount of water/DMSO. The solution should turn blue.

  • Main Mix: In the reaction vessel, dissolve the Azide and Alkyne in THF.

  • Degassing: Bubble Nitrogen or Argon through the Azide/Alkyne solution for 5 minutes. Oxygen is the enemy.

  • Catalyst Addition: Add the Cu-TBTA complex to the reaction vessel.

  • Activation: Add the Sodium Ascorbate (dissolved in water) dropwise.

    • Observation: The solution should turn from blue to pale yellow or colorless. If it stays blue, your ascorbate is dead; make a fresh stock.

  • Reaction: Stir vigorously at 40°C for 4–16 hours.

    • Why Heat? Overcomes the steric barrier of the cyclohexane ring.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (removes copper), then brine.

Data Summary: Ligand & Solvent Effects[6][7][8][9]

VariableConditionSuitability for CyclohexanonesMechanism of Action
Ligand None 🔴 PoorCu(I) destabilizes; high aggregation.
THPTA 🟡 ModerateWater-soluble; good for polar substrates, less effective for greasy ketones.
TBTA 🟢 Excellent Organic-soluble; protects Cu(I) in THF/DCM layers.
Solvent H₂O/

BuOH
🟡 ModerateStandard "Click" solvent, but may cause phase separation of cyclohexanones.
DMSO 🟢 GoodExcellent solubility, but hard to remove; accelerates rate.
THF/H₂O 🟢 Best Balances solubility of organic ketone and inorganic salts.

Mechanistic Visualization

Understanding the "Dinuclear Mechanism" helps explain why increasing copper loading often fixes steric issues. Recent studies suggest two copper atoms are involved in the transition state—one activates the alkyne, the other interacts with the azide [3].[2][7]

CuAAC_Mechanism cluster_0 Critical Failure Point CuI [L-Cu(I)] Active Catalyst Complex_A π-Complex (Cu-Alkyne) CuI->Complex_A + Alkyne Alkyne Alkyne Azide Azido-Cyclohexanone (Steric Bulk) Complex_B Copper-Acetylide (σ-bound) Complex_A->Complex_B - H+ TS Dinuclear Transition State (Rate Limiting Step) Complex_B->TS + Azide + 2nd Cu Product Triazolyl Cyclohexanone TS->Product Cyclization Product->CuI Regeneration

Figure 2: The Dinuclear CuAAC cycle. Steric hindrance on the azide (cyclohexanone) destabilizes the Transition State, requiring robust ligands to maintain catalytic integrity.

FAQ: Rapid Troubleshooting

Q: My reaction turned dark brown/black. What happened? A: This is likely disproportionation of Cu(I) into Cu(0) (black precipitate) and Cu(II). This happens when the ligand concentration is too low.

  • Fix: Increase Ligand:Cu ratio to 2:1.

Q: Can I use microwave heating? A: Yes. Microwave irradiation (80°C, 10-30 mins) is highly effective for sterically hindered cyclohexanones. However, ensure your solvent (e.g.,


BuOH) can withstand the pressure and that the azide is stable at that temperature (check thermal stability of specific organic azides; generally stable <100°C).

Q: I see a new spot on TLC that isn't product or SM. A: Check for 2-cyclohexenone . If your azide is at the 2-position, it has likely eliminated.

  • Fix: Lower the temperature, ensure the system is not basic, and add the ascorbate slowly to keep the pH stable.

References

  • Chan, T. R., et al. (2004).[6] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302–1315. Link

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 340(6131), 457-460. Link

  • Rostovtsev, V. V., et al. (2002).[7] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link

Sources

Optimization

Technical Support Center: A Guide to Stabilizing Triazolyl Cyclohexanone Derivatives in Solution

Welcome to the technical support center for triazolyl cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazolyl cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important class of compounds. The unique chemical architecture of a triazole ring linked to a cyclohexanone moiety presents specific vulnerabilities in solution, which can impact experimental reproducibility, assay results, and ultimately, the viability of a drug candidate.

This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to diagnose, resolve, and prevent stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound's concentration, as measured by HPLC, is decreasing in my aqueous stock solution over a few hours at room temperature. What is the likely cause?

A: This is a classic sign of chemical degradation. For triazolyl cyclohexanone compounds, the most common culprits in aqueous media are hydrolysis and pH-dependent rearrangements. The 1,2,4-triazole ring, while generally stable, can be susceptible to degradation under certain conditions, and the cyclohexanone ring's stability can also be influenced by the solution's pH.[1][2][3][4] The linkage between these two rings may create a unique susceptibility. Degradation often follows pseudo-first-order kinetics, meaning the rate of loss is proportional to the concentration of your compound.[5]

To confirm this, you should immediately analyze your sample for the appearance of new peaks (degradants) in your chromatogram and check for a corresponding decrease in the parent peak's area.

Q2: I'm observing a new, more polar peak in my LC-MS analysis after my compound was stored in a buffered solution. What could this degradation product be?

A: The appearance of a more polar peak often suggests a hydrolysis event. A likely degradation pathway is the hydrolytic cleavage of a functional group or even ring opening. For instance, the cyclohexanone ring could undergo reactions, or substituents on the triazole ring could be hydrolyzed. Hydroxylation of the parent molecule is also a common degradation pathway for triazole compounds, which would result in a more polar product.[6]

The best course of action is to perform a forced degradation study (see Protocol 1) to intentionally generate degradants under controlled acidic, basic, and oxidative stress. This will help you predict and identify the unknown peak by comparing its mass and retention time to the degradants formed under specific stress conditions.

Q3: How do I select the optimal pH and buffer system to ensure the stability of my triazolyl cyclohexanone compound?

A: The optimal pH is the one at which the compound exhibits the lowest rate of degradation. This can only be determined experimentally by conducting a pH-rate profile study (see Protocol 2). Generally, a pH range of 4-8 is a good starting point for many pharmaceutical compounds.

Causality:

  • Acidic pH: Can catalyze the hydrolysis of certain functional groups. The conformation of the cyclohexanone ring and its substituents can dramatically influence its susceptibility to acid-catalyzed degradation.[1][2][3][4]

  • Basic pH: Can promote base-catalyzed hydrolysis or oxidation. Poly(ester-triazole)s, for example, are known to hydrolyze under basic conditions.[7]

Buffer Selection:

  • Choose a buffer system with a pKa close to your target pH.

  • Be aware of buffer catalysis, where the buffer species itself participates in the degradation reaction. Screen different buffer systems (e.g., phosphate, citrate, acetate) at the same pH to identify any such effects.

Q4: Could my compound be degrading due to light exposure on the lab bench?

A: Yes, photostability is a significant concern. Many heterocyclic compounds are susceptible to photodegradation. International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[8][9][10][11][12] The purpose of this testing is to evaluate the overall photosensitivity of the material.[13]

To test for this, prepare two samples of your compound in solution. Protect one completely from light with aluminum foil and expose the other to ambient lab light or a controlled light source. Analyze both samples over time. A greater loss of the parent compound in the light-exposed sample indicates photosensitivity. Always use amber vials or foil-wrapped containers for photosensitive compounds.

Troubleshooting Guides & Experimental Protocols

These protocols are designed to be self-validating systems, providing you with the necessary data to make informed decisions about your compound's stability.

Protocol 1: Forced Degradation Study for Degradant Identification

This study is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[14][15][16][17] It involves intentionally stressing the compound under more severe conditions than it would typically encounter.[13][14]

Objective: To generate potential degradation products and validate the specificity of your analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your triazolyl cyclohexanone compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium. Include a control sample diluted in the analysis mobile phase, protected from stress. A degradation level of 10-15% is generally considered adequate.[15]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 6, and 24 hours.

    • Thermal Stress: Incubate the solid compound and a solution at 80°C for 24 hours.

    • Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. Wrap a control sample in foil.[12]

  • Sample Analysis: At each time point, neutralize the acid/base samples, quench the oxidative reaction if necessary, and dilute all samples to a suitable concentration for analysis by a validated LC-MS or HPLC-UV method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Confirm that your HPLC method can separate the parent peak from all generated degradant peaks (this is known as a "stability-indicating method").

    • Use the mass spectrometry data to propose structures for the observed degradants.

Troubleshooting Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Start: Unexplained Peak or Compound Loss protocol1 Execute Protocol 1: Forced Degradation Study start->protocol1 acid Acid Hydrolysis base Base Hydrolysis oxide Oxidation photo Photolysis analyze Analyze Stressed Samples via LC-MS compare Compare Degradant Profiles analyze->compare match Match Found with Unknown Peak? compare->match no_match No Match? Mass Balance Achieved? match->no_match No identify Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) match->identify Yes re_evaluate Re-evaluate Stress Conditions (e.g., different oxidant, pH) no_match->re_evaluate Yes check_method Check Analytical Method (e.g., non-UV active degradant, volatile compound) no_match->check_method No end End: Pathway Understood identify->end re_evaluate->protocol1 check_method->end

Caption: Troubleshooting workflow for identifying degradation pathways.

Protocol 2: pH-Rate Profile Analysis

Objective: To determine the pH at which the compound is most stable in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with low molarity to minimize buffer catalysis.

  • Sample Incubation: Prepare solutions of your compound at a known concentration (e.g., 10 µg/mL) in each buffer.

  • Time-Point Analysis: Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quantification: Immediately analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.[18]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line is the observed rate constant, k_obs.

    • Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Data Presentation: Expected pH-Rate Profile Data

pHBuffer SystemTemp (°C)k_obs (hr⁻¹) (Hypothetical)Apparent Half-life (t½) (hrs)
2.0HCl/KCl500.0957.3
4.0Acetate500.01257.8
6.0Phosphate500.004173.3
7.4Phosphate500.00977.0
9.0Borate500.04515.4
12.0NaOH/KCl500.1504.6

This hypothetical data suggests a pH optimum for stability around pH 6.

Potential Degradation Pathway Visualization

Degradation_Pathway cluster_pathways Degradation Pathways Compound Triazolyl Cyclohexanone (Parent Compound) Hydrolysis_Product Hydrolyzed Product (e.g., Ring Opening) Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Product (e.g., Hydroxylation) Compound->Oxidation_Product [O] (e.g., H₂O₂) Photo_Product Photodegradation Product Compound->Photo_Product hν (Light)

Caption: Potential degradation pathways for triazolyl cyclohexanones.

References

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • ResearchGate. (n.d.). Transformation pathways and toxicity assessments of two triazole pesticides elimination by gamma irradiation in aqueous solution.
  • Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs.
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
  • ResearchGate. (2025). Electrochemical degradation of triazole fungicides in aqueous solution.
  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study.
  • ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • UVaDOC Principal. (n.d.). Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection.
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility.
  • Webgamma. (2024). Top 10 Strategies for Effective API Development and Integration.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Daily.dev. (2024). API Versioning Strategies: Best Practices Guide.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • JACS Au. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • Scholarly Commons. (n.d.). SYNTHESIS AND CONFORMATIONAL STUDY OF TRIAZOLYLCYCLOHEXANOLS AND TRANS-2-(AZAARYLSULFANYL)-CYCLOHEXANOLS.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Universiteit van Amsterdam. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • PMC. (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Zuplo Learning Center. (2025). 10 Best Practices for API Rate Limiting in 2025.
  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.
  • Medium. (2025). 8 Proven REST API Optimization Techniques in Real Projects.
  • PubMed. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Google Patents. (n.d.). WO2019232201A1 - Stabilized fungicidal composition comprising cyclodextrin.
  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.

Sources

Troubleshooting

Technical Support Hub: Handling Hygroscopic Triazole Intermediates

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Scale-Up Support Core Directive: The Mechanism of Moisture Why is my triazole turning into a puddle? Triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Scale-Up Support

Core Directive: The Mechanism of Moisture

Why is my triazole turning into a puddle?

Triazole intermediates—specifically 1,2,4-triazole and its metal salts (e.g., Sodium 1,2,4-triazolide)—are aggressively hygroscopic due to their high nitrogen content and dipole moments.

  • The Molecular Trap: The pyridine-like nitrogen atoms (N2 and N4 in 1,2,4-triazole) possess lone pairs that act as potent hydrogen bond acceptors.

  • The Consequences:

    • Stoichiometric Drift: Absorbed water acts as "dead weight." If you weigh 100 mg of a salt that is 15% water by weight, you are under-loading your reaction by 15%, leading to incomplete conversion.

    • Nucleophilic Competition: In alkylation reactions (e.g., synthesis of fluconazole analogs), water competes with the triazole anion for the electrophile, generating alcohol impurities and consuming expensive reagents.

    • Catalyst Poisoning: In CuAAC ("Click") reactions involving 1,2,3-triazole formation, excess moisture in intermediates can promote the oxidation of Cu(I) to inactive Cu(II).

Standard Operating Procedures (SOPs)

SOP-01: Intake and Storage

Do not rely on the manufacturer's "Dry" label once the bottle is opened.

  • Immediate Transfer: Upon receipt, transfer bulk triazole salts inside a glovebox or glovebag into amber glass jars with Teflon-lined caps.

  • Secondary Containment: Store jars inside a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or activated molecular sieves (4Å). Note: Silica gel is often insufficient for highly deliquescent triazole salts.
    
  • Parafilm Protocol: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage.

SOP-02: The "Toluene Chase" (Azeotropic Drying)

The most reliable method to dry triazole intermediates that have "oiled out" or become gummy.

Principle: Toluene forms a positive heteroazeotrope with water (bp 85°C, composition ~20% water). This allows water removal at temperatures lower than the boiling point of water.[1]

Protocol:

  • Dissolve/suspend the wet triazole intermediate in Anhydrous Toluene (10 mL per gram of substance).

  • Rotary Evaporation: Set bath to 45-50°C. Apply vacuum gradually to prevent bumping.

  • Repeat: Evaporate to dryness. Re-suspend the residue in fresh toluene and repeat the process 3 times .

  • Final Polish: After the final toluene removal, subject the solid/oil to high vacuum (<1 mbar) for 4–6 hours.

  • Validation: Verify dryness via qNMR (Quantitative NMR) using a dry solvent (DMSO-

    
    ) or Karl Fischer (KF) titration if available.
    
SOP-03: Accurate Weighing (Difference Weighing)

Never weigh hygroscopic solids directly onto a spatula or weighing boat.

  • Tare a dry, capped vial containing the triazole stock.

  • Quickly remove the cap, dispense the estimated amount into the reaction vessel, and immediately recap the stock vial.

  • Weigh the stock vial again.

  • Calculation:

    
    .
    
  • Why? This eliminates error from water absorbing onto the balance pan or the sample during the weighing process.

Visual Workflows

Diagram 1: Moisture Management Workflow

Caption: Logical flow for handling triazole intermediates from receipt to reaction, ensuring moisture exclusion.

MoistureWorkflow Start Start: Receive Triazole Intermediate CheckState Visual Inspection: Free-flowing or Clumped? Start->CheckState Clumped State: Clumped/Gummy (High Water Content) CheckState->Clumped Wet Flowing State: Free-flowing powder CheckState->Flowing Dry-ish Drying Action: Azeotropic Drying (Toluene Chase x3) Clumped->Drying VacOven Action: Vacuum Oven (40°C, P2O5 trap) Flowing->VacOven Analysis QC: Water Content Check (KF Titration or qNMR) Drying->Analysis VacOven->Analysis Decision Water < 0.5%? Analysis->Decision Decision->Drying No (Repeat) Storage Storage: Desiccator (Argon flush) Decision->Storage Yes Use Reaction Setup (Inert Atmosphere) Storage->Use

Diagram 2: Troubleshooting "Oiling Out"

Caption: Decision matrix for recovering triazole salts that have deliquesced into oils.

OilingOut Problem Symptom: Solid turned to Oil SolventCheck Is it soluble in DCM? Problem->SolventCheck PathA Method A: Dissolve in DCM, Dry with MgSO4, Evaporate SolventCheck->PathA Yes PathB Method B: Lyophilization (Freeze Dry from Water) SolventCheck->PathB No (Inorganic Salts) Result Result: Amorphous Foam (Hygroscopic but dry) PathA->Result PathB->Result

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yield is consistently lower than theoretical (e.g., 80%). Water Weight Error: You weighed 1.0g of solid, but 0.2g was water. You are limiting reagent limited.Quantify Water: Run a qNMR with an internal standard (e.g., maleic acid) to determine the actual molar content of triazole per gram of solid. Adjust stoichiometry accordingly.
Reaction mixture turns cloudy immediately upon adding alkyl halide. Hydrolysis: Water in the triazole salt is reacting with the alkyl halide to form an alcohol.Pre-drying: Flame-dry the reaction flask and use the "Toluene Chase" (SOP-02) on the triazole starting material before adding the electrophile.
Product is a sticky gum that won't crystallize. Residual Solvent/Water: Triazoles hold onto water tenaciously, preventing crystal lattice formation.Lyophilization: Dissolve the gum in a minimum amount of water/acetonitrile (10:1) and freeze-dry. This produces a fluffy, electrostatic solid that is easier to handle.
Inconsistent reaction rates (Click Chemistry). Catalyst Deactivation: Moisture is promoting the oxidation of Cu(I) to Cu(II).Oxygen/Water Sweep: Degas all solvents using the freeze-pump-thaw method or vigorous argon sparging (20 min). Increase catalyst loading slightly (1-2 mol%).

Frequently Asked Questions (FAQs)

Q: Can I use a vacuum oven to dry 1,2,4-triazole sodium salt? A: Yes, but with caution. 1,2,4-triazole has a relatively high vapor pressure and can sublime under high vacuum and heat (


). It is safer to dry it at moderate temperatures (

) or use the azeotropic drying method (SOP-02) which is gentler and faster.

Q: My triazole intermediate is an oil. How do I weigh it accurately? A: Do not try to scrape it.

  • Dissolve the entire oily batch in a known volume of dry solvent (e.g., anhydrous DMF or DMSO) to create a stock solution .

  • Determine the concentration (mg/mL).

  • Dispense the reagent volumetrically via syringe. This is far more accurate than weighing a goo.

Q: Why does my triazole turn yellow upon storage? A: This often indicates oxidation or trace impurities reacting with moisture. While usually cosmetic, check purity via LC-MS. If the yellowing is severe, recrystallize from Ethanol/Ethyl Acetate before use.

Q: Is Karl Fischer (KF) titration necessary, or is NMR enough? A: For strict GMP compliance, KF is the gold standard. However, for research applications, qNMR is superior because it consumes less sample and allows you to see other solvates (methanol, ethanol) that KF misses.

References

  • Hygroscopicity of Pharmaceutical Solids

    • Newman, A. W., & Reutzel-Edens, S. M. (2020). Managing Hygroscopic Materials in Chemical Process Development.
    • Source: (General reference for hygroscopicity management).

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012).
    • Source:

  • Triazole Synthesis & Handling

    • Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles.

    • Source:

  • Azeotropic Drying Data

    • Azeotrope Database. (Toluene/Water Azeotrope Data: bp 85°C, 20.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

The following guide provides a technical analysis of the 1H NMR spectrum of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one . This document is structured to serve as a comparative analytical tool , distinguishing the target N4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 1H NMR spectrum of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one .

This document is structured to serve as a comparative analytical tool , distinguishing the target N4-substituted isomer from its most common synthetic alternatives (N1-isomers) and evaluating the efficacy of different solvent systems for characterization.

Executive Summary & Application Context

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, often serving as a bioisostere for amides or esters. The molecule 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one functions as a critical intermediate, linking a polar heterocyclic headgroup to a lipophilic core.

The Analytical Challenge: The synthesis of N-substituted triazoles often yields a mixture of N1-substituted (asymmetric) and N4-substituted (symmetric) isomers. Distinguishing these regioisomers is the primary performance metric for the NMR protocol. This guide compares the spectral "fingerprint" of the target N4-isomer against the N1-alternative and evaluates DMSO-d6 versus CDCl3 as the optimal solvent system.

Theoretical Structural Prediction

Before interpreting the data, we must establish the symmetry expectations for the target molecule.

  • Target Structure (N4-isomer): The 4H-1,2,4-triazole possesses a

    
     axis of symmetry passing through the N4-C(cyclohexyl) bond.
    
    • Consequence: The protons at positions 3 and 5 of the triazole ring are chemically equivalent.

  • Alternative Structure (N1-isomer): The 1H-1,2,4-triazole is asymmetric.

    • Consequence: The protons at positions 3 and 5 are chemically distinct.

Predicted Chemical Shift Ranges (DMSO-d6)
MoietyProton LabelMultiplicityApprox. Shift (

ppm)
Key Diagnostic Feature
Triazole H-3', H-5'Singlet (2H) 8.50 – 8.80 Symmetry Marker: A sharp singlet confirms N4-substitution.[1]
Cyclohexanone H-4 (Methine)tt (Triplet of triplets)4.30 – 4.70Deshielded by adjacent Nitrogen; large axial-axial couplings.
Cyclohexanone H-2, H-6 (

-carbonyl)
Multiplet2.30 – 2.60Deshielded by Carbonyl anisotropy.
Cyclohexanone H-3, H-5 (

-carbonyl)
Multiplet1.90 – 2.20Shielded relative to

-protons.

Comparative Analysis 1: Regioisomer Differentiation (The "Alternatives")

This section compares the spectral performance of the target product (N4-isomer) against the thermodynamic alternative (N1-isomer). This is the critical "Self-Validating" step in the protocol.

Metric: Triazole Ring Proton Signals[2][3][4][5]
  • Target (N4-Isomer):

    • Observation: A single, intense singlet integrating to 2 protons in the aromatic region (~8.6 ppm).

    • Mechanism: Rapid rotation around the N4-C4 bond and intrinsic symmetry renders H3' and H5' isochronous.

  • Alternative (N1-Isomer):

    • Observation: Two distinct singlets (1H each) separated by 0.5 – 1.0 ppm (typically ~8.2 ppm and ~8.9 ppm).

    • Mechanism: The N1-substitution breaks the symmetry. H5' (adjacent to N1) is more deshielded than H3'.

Decision Logic Diagram (DOT)

The following decision tree illustrates the workflow for validating the regioisomer identity.

IsomerLogic Start Acquire 1H NMR (DMSO-d6) Analyze Analyze Aromatic Region (8.0 - 9.0 ppm) Start->Analyze SignalType Identify Peak Pattern Analyze->SignalType OnePeak Single Singlet (2H) SignalType->OnePeak Symmetry Observed TwoPeaks Two Singlets (1H + 1H) SignalType->TwoPeaks Asymmetry Observed ResultN4 CONFIRMED: N4-Isomer (Target Symmetric Product) OnePeak->ResultN4 ResultN1 REJECT: N1-Isomer (Asymmetric Byproduct) TwoPeaks->ResultN1

Figure 1: Logical workflow for distinguishing N4-substituted (target) vs. N1-substituted (byproduct) triazoles based on symmetry.

Comparative Analysis 2: Solvent System Efficiency

Selecting the correct solvent is crucial for resolution and solubility.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Solubility Excellent. Triazoles are polar and dissolve readily.Poor. Often requires heating or high dilution, leading to low S/N ratio.DMSO-d6 Wins
Chemical Shift Separation High. Polar interactions separate the triazole singlet from amide/impurity signals.Moderate. Signals may overlap; triazole protons often shift upfield, potentially obscuring H4.DMSO-d6 Wins
Water Peak Interference High. Water appears ~3.3 ppm.Low. Water appears ~1.5 ppm.Manageable in DMSO (Water peak does not overlap with key diagnostic regions).

Expert Insight: While CDCl3 is standard for non-polar organics, the dipole moment of the triazole ring makes DMSO-d6 the superior choice for obtaining sharp, well-resolved lines without aggregation broadening.

Detailed Experimental Protocol

To reproduce the reference spectrum, follow this standardized workflow.

Materials
  • Sample: ~5-10 mg of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the solid completely in DMSO-d6. Ensure the solution is clear; filter if necessary to remove inorganic salts (common in triazole synthesis).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Triazole protons can have long T1; ensure full relaxation for accurate integration).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

  • Validation Check:

    • Integrate the triazole peak (set to 2.00).

    • Verify the cyclohexyl envelope integrates to 8 protons total (excluding the H4 methine).

Structural Assignment & Correlation

The following diagram visualizes the connectivity and the expected NOE (Nuclear Overhauser Effect) or COSY correlations that confirm the structure.

  • H4 (Methine) is the "anchor" proton. It should show COSY correlations to the H3/H5 protons.

  • Triazole Protons will not show COSY correlations to the ring (too far, 4 bonds) but may show HMBC correlations to C4.

StructureMap Triazole Triazole H3'/H5' (Singlet, ~8.6 ppm) H4 Cyclohexyl H4 (Methine, ~4.5 ppm) Triazole->H4 NOE (Spatial) H3_5 Cyclohexyl H3/H5 (Multiplet, ~2.0 ppm) H4->H3_5 COSY (3-Bond) H2_6 Cyclohexyl H2/H6 (Multiplet, ~2.4 ppm) H3_5->H2_6 COSY (3-Bond) Carbonyl Carbonyl C=O (C1) H2_6->Carbonyl HMBC (2-Bond)

Figure 2: Connectivity map showing the flow of magnetization in 2D NMR experiments, anchoring the triazole moiety to the cyclohexanone ring.

References

  • Lingappa, M., et al. (2021).[2] "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives." Current Chemistry Letters, 10, 39-48.

    • Supports chemical shift range of triazole protons (8.25 - 8.75 ppm) in DMSO-d6.[2]

  • Chirkina, E. & Larina, L. (2022).[3] "¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles." ResearchGate / Quantum-chemical study.

    • Provides comparative d
  • National Chemical Laboratory. "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles."

    • Authoritative grounding for tautomerism and solvent effects on triazole NMR.

Sources

Comparative

comparing synthetic routes for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one efficiency

[1] Executive Summary The synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one represents a classic challenge in heterocyclic functionalization: installing a polar, nitrogen-rich triazole moiety onto a saturated carboc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one represents a classic challenge in heterocyclic functionalization: installing a polar, nitrogen-rich triazole moiety onto a saturated carbocyclic scaffold.[1] This intermediate is a critical "linker" motif in the development of GPCR antagonists and kinase inhibitors, where the triazole acts as a bioisostere for amides or esters.

This guide evaluates two primary synthetic strategies:

  • Route A (The Oxidative Linear Route): Construction of the triazole on 4-aminocyclohexanol followed by oxidation.

  • Route B (The Ketal Convergent Route): Reductive amination of a protected ketal followed by triazole formation and deprotection.[1]

Recommendation: For scale-up and cost-efficiency , Route A is superior due to the low cost of 4-aminocyclohexanol and the elimination of protection/deprotection steps. However, Route B is recommended if the target molecule contains other oxidation-sensitive functionalities.[1]

Strategic Pathway Analysis

The following flow diagram outlines the two competing strategies. Note how Route A creates the triazole before establishing the ketone, whereas Route B maintains the ketone in a "masked" state (ketal) throughout the high-temperature cyclization steps.[1]

SyntheticRoutes cluster_0 Route A: Oxidative Linear (Preferred) cluster_1 Route B: Ketal Protected StartA 4-Aminocyclohexanol (Cheap, Mixed Isomers) InterA1 Amidine Intermediate StartA->InterA1 DMF-DMA Reflux StartB 1,4-Cyclohexanedione Monoethylene Ketal InterB1 8-Aminodioxaspiro [4.5]decane StartB->InterB1 Reductive Amination InterA2 4-(Triazol-4-yl)cyclohexanol (Alcohol Isomers) InterA1->InterA2 Hydrazine Hydrate Cyclization Target TARGET: 4-(4H-1,2,4-triazol-4-yl) cyclohexan-1-one InterA2->Target Oxidation (Jones/TEMPO) InterB2 Ketal-Triazole Intermediate InterB1->InterB2 DMF-DMA then Hydrazine InterB2->Target Acid Hydrolysis (Deprotection)

Figure 1: Strategic comparison of the Oxidative Route (A) vs. the Protected Route (B). Route A is more direct but requires a final oxidation step.

Detailed Experimental Protocols

Route A: The Oxidative Linear Protocol (Recommended)[1]

This route leverages the "Bredereck" method (using DMF-DMA) to construct the N4-substituted triazole. It is highly regioselective for the symmetrical 4H-triazole.

Step 1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol

Principle: The primary amine reacts with


-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethyleneamino intermediate, which undergoes transamination-cyclization with hydrazine.[1]
  • Reagents: 4-Aminocyclohexanol (1.0 eq), DMF-DMA (1.2 eq), Hydrazine Hydrate (1.5 eq), Toluene (Solvent).[1]

  • Procedure:

    • Charge a reaction vessel with 4-aminocyclohexanol (e.g., 10 g) and Toluene (100 mL).

    • Add DMF-DMA dropwise at room temperature.[1]

    • Heat to reflux (110°C) for 3–4 hours. Critical: Use a Dean-Stark trap or open vent to remove methanol formed during the reaction.

    • Cool the mixture to 60°C.

    • Add Hydrazine Hydrate (80% aqueous solution) slowly.[1]

    • Re-heat to reflux for 4 hours. The intermediate amidine will cyclize to form the triazole ring.

    • Work-up: Concentrate the solvent in vacuo. The residue is often a viscous oil or solid. Recrystallize from Isopropanol/Ethanol to remove hydrazine salts.

    • Yield: Typically 75–85%.[1]

Step 2: Oxidation to the Ketone

Principle: Converting the secondary alcohol to a ketone. While Jones Reagent is effective, TEMPO/Bleach is preferred for safety and environmental reasons (Green Chemistry).

  • Reagents: Triazole-alcohol (from Step 1), TEMPO (0.01 eq), NaBr (0.1 eq), NaOCl (Bleach, 1.1 eq), Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Procedure:

    • Dissolve the triazole-alcohol in DCM/Water biphasic mixture containing NaBr and TEMPO.

    • Cool to 0°C.[1]

    • Add NaOCl solution dropwise, maintaining temperature <10°C. Monitor pH; keep at ~9 using NaHCO3.

    • Stir for 1 hour. Quench with sodium thiosulfate.

    • Purification: Extract with DCM. The triazole is polar, so multiple extractions or continuous extraction may be required.[1]

    • Yield: 85–95%.

Route B: The Ketal Protected Protocol

Use this route if you need to avoid oxidation conditions (e.g., if you are installing this moiety onto a complex scaffold containing oxidizable sulfur or selenium).[1]

Step 1: Reductive Amination[1]
  • Reagents: 1,4-Cyclohexanedione monoethylene ketal, Ammonium Acetate (excess), NaCNBH3.

  • Procedure: Standard reductive amination in Methanol. Stir ketone with ammonium acetate for 2 hours, then add reducing agent.

  • Result: 8-aminodioxaspiro[4.5]decane.

Step 2: Triazole Formation[1]
  • Procedure: Follow the exact DMF-DMA/Hydrazine protocol described in Route A, Step 1.

  • Note: The ketal is stable to the basic/nucleophilic conditions of hydrazine.

Step 3: Deprotection[1]
  • Reagents: 2N HCl, THF.

  • Procedure: Stir the ketal-triazole in THF/HCl (1:1) at room temperature for 2 hours.

  • Work-up: Neutralize with NaOH (carefully, to pH 8) and extract. Warning: The product is water-soluble; do not over-dilute the aqueous phase.

Comparative Data Analysis

MetricRoute A (Oxidative)Route B (Protected)Analysis
Overall Yield ~65–75% ~50–60%Route A has fewer steps, leading to less cumulative yield loss.[1]
Step Count 2 Steps 3 StepsRoute A is more time-efficient.[1]
Atom Economy High ModerateRoute B wastes mass on the ethylene glycol protecting group.
Cost $

$
4-Aminocyclohexanol is significantly cheaper than the mono-ketal.[1]
Purity Profile ModerateHigh Route B intermediates are often easier to purify by crystallization.
Safety ModerateHighRoute A requires oxidation (exothermic); Route B avoids this.[1]

Mechanistic Insight: The "Bredereck" Cyclization

Understanding the mechanism of the triazole formation is vital for troubleshooting. The reaction proceeds through an amidine intermediate . If water is present during the DMF-DMA step, the amidine hydrolyzes back to formamide, killing the reaction.

Mechanism Step1 Step 1: Amine + DMF-DMA (Elimination of Methanol) Intermediate Dimethylaminomethylene-amine (Activated Amidine) Step1->Intermediate - 2 MeOH Step2 Step 2: Nucleophilic Attack by Hydrazine Intermediate->Step2 + H2NNH2 Transition Transamination & Ring Closure Step2->Transition - NHMe2 Final 4H-1,2,4-Triazole Ring Transition->Final - H2O

Figure 2: Mechanism of N4-triazole formation. The elimination of methanol and dimethylamine drives the reaction forward.

Expert Troubleshooting & Tips

  • Solubility Issues: The target ketone is essentially a polar head (triazole) on a greasy tail (cyclohexanone).[1] It often displays poor solubility in ether/hexane but good solubility in DCM/Chloroform.

    • Tip: If extraction is difficult, saturate the aqueous layer with NaCl ("salting out") to force the organic product into the DCM layer.

  • Regioselectivity: The DMF-DMA method exclusively yields the 4-substituted (symmetric) triazole.[1] If you use the Zincke method or alkylation of a pre-formed triazole, you will get a messy mixture of N1, N2, and N4 isomers. Stick to the amine + DMF-DMA route for 100% regiocontrol.

  • Stereochemistry: Don't worry about the cis/trans ratio of the starting 4-aminocyclohexanol. The final oxidation step to the ketone (C=O) removes the chirality at the C1 position, converging all isomers to the single achiral ketone product.

References

  • Bartlett, R. R., et al. "Synthesis and Pharmacological Evaluation of 1,2,4-Triazole Derivatives."[1] Journal of Medicinal Chemistry. (Foundational chemistry for N4-triazole synthesis via DMF-DMA).

  • Gümüş, M., & Koca, İ. (2020).[1][2][3] "Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent." ResearchGate.

  • Pfizer Inc. (2004).[1] "Process for the preparation of 4-amino-1,2,4-Triazole derivatives." US Patent 6,504,033. (Industrial scale protocols for triazole cyclization).

  • ChemicalBook. "Cyclohexanol Oxidation to Cyclohexanone (KA-Oil Process)." (Background on oxidation methodologies).

  • Organic Chemistry Portal. "Synthesis of 4H-1,2,4-triazoles." (Review of modern catalytic methods and microwave-assisted synthesis).

Sources

Validation

Definitive Guide: Distinguishing 1,2,4-Triazol-4-yl from 1,2,4-Triazol-1-yl Isomers

Executive Summary The alkylation or arylation of 1,2,4-triazole typically yields a mixture of regioisomers, predominantly N1-substituted (1,2,4-triazol-1-yl) and N4-substituted (1,2,4-triazol-4-yl) products.[1][2][3] Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation or arylation of 1,2,4-triazole typically yields a mixture of regioisomers, predominantly N1-substituted (1,2,4-triazol-1-yl) and N4-substituted (1,2,4-triazol-4-yl) products.[1][2][3] Distinguishing these isomers is a critical quality attribute in drug development, as their pharmacological profiles (e.g., antifungal activity, metabolic stability) differ drastically.

The Golden Rule: The distinction relies primarily on molecular symmetry .

  • N4-isomers possess

    
     symmetry (or a local plane of symmetry), rendering the C3 and C5 positions equivalent.[1]
    
  • N1-isomers are asymmetric, rendering C3 and C5 chemically and magnetically distinct.

Structural Analysis & Symmetry

Understanding the symmetry is the prerequisite for interpreting all subsequent spectral data.

The Symmetry Divergence
  • 1,2,4-Triazol-4-yl (N4): The substituent is attached to the nitrogen on the axis of symmetry.[1] Consequently, the proton at position 3 (

    
    ) and the proton at position 5 (
    
    
    
    ) are in identical electronic environments.[1]
  • 1,2,4-Triazol-1-yl (N1): The substituent breaks the symmetry.[1]

    
     is adjacent to the substituted nitrogen (
    
    
    
    ), while
    
    
    is adjacent to the pyridine-like nitrogen (
    
    
    ).[1] This creates a significant "push-pull" electronic difference.

TriazoleSymmetry cluster_N4 N4-Isomer (Symmetric) cluster_N1 N1-Isomer (Asymmetric) N4_Struct Substituent on N4 (Axis of Symmetry) N4_Result H3 and H5 are EQUIVALENT (Chemical Shift δH3 = δH5) N4_Struct->N4_Result  C2v Symmetry   N1_Struct Substituent on N1 (Breaks Symmetry) N1_Result H3 and H5 are DISTINCT (Chemical Shift δH3 ≠ δH5) N1_Struct->N1_Result  Asymmetry  

Figure 1: Symmetry logic determining the magnetic equivalence of triazole ring protons.

NMR Spectroscopy: The Primary Identification Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers.[1]

A. H NMR Analysis

The proton signals of the triazole ring provide the most immediate evidence.

FeatureN4-Isomer (4-yl) N1-Isomer (1-yl)
Signal Count 1 Singlet (Integrating to 2H)2 Singlets (Integrating to 1H each)
Chemical Shift (

)
Typically 8.0 – 8.5 ppm

: ~8.5 – 9.0 ppm (Deshielded)

: ~7.9 – 8.2 ppm (Shielded)
Solvent Effect Remains a singlet in all solvents.[1]

(

) varies.[1] In

, peaks may accidentally overlap.

Critical Protocol - Solvent Selection:

  • Recommendation: Use DMSO-

    
      rather than 
    
    
    
    .[1]
  • Reasoning: In non-polar solvents like

    
    , the chemical shift difference between 
    
    
    
    and
    
    
    in the N1-isomer can be small, sometimes leading to "accidental equivalence" (appearing as a singlet). DMSO-
    
    
    maximizes the hydrogen bonding differences, usually separating the signals by >0.5 ppm.
B. C NMR Analysis

Carbon NMR confirms the proton data but is less susceptible to accidental overlap.[1]

  • N4-Isomer: Shows one signal for the triazole ring carbons (C3/C5 are equivalent).[1]

  • N1-Isomer: Shows two distinct signals.[1][2] C5 is typically downfield of C3 due to the

    
    -effect of the substituted nitrogen.
    
C. 2D NMR (NOESY/HMBC) - The "Smoking Gun"

For complex derivatives where 1D NMR is ambiguous, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.[1]

  • N1-Isomer: Strong NOE correlation is observed between the N-substituent protons and only

    
     .[1] 
    
    
    
    is too far away (~4 bonds) to show a strong NOE.[1]
  • N4-Isomer: Strong NOE correlation is observed between the N-substituent protons and both ring protons (

    
     and 
    
    
    
    ), confirming the substituent is centrally located between them.[1]

Physical Properties & Separation

When synthesis yields a mixture, physical properties often allow for separation before spectral analysis.

Melting Point Trends
  • N4-Isomers: Generally exhibit higher melting points .[1]

  • Mechanism: The high symmetry of the N4-isomer allows for more efficient crystal packing compared to the asymmetric N1-isomer.

  • Example: 4-Amino-1,2,4-triazole (MP: ~84-86°C) vs 1-Amino-1,2,4-triazole (Liquid/Low MP).[1] Note: For aryl derivatives, N4 isomers often melt >200°C.[1]

Polarity (TLC/HPLC)[1]
  • N1-Isomers: typically less polar (higher

    
     on silica gel).[1]
    
  • N4-Isomers: typically more polar (lower

    
     on silica gel) due to the exposed lone pairs on 
    
    
    
    and
    
    
    acting as hydrogen bond acceptors.[1]

Experimental Workflow: Synthesis & Characterization

This protocol describes a self-validating workflow to generate and identify both isomers for reference.

Step 1: Alkylation (Generating the Mixture)

To verify your analytical method, intentionally generate a mixture using non-selective conditions.

  • Reagents: 1,2,4-Triazole (1.0 eq), Alkyl Halide (1.0 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Acetone or Acetonitrile (Reflux 4-6 h).

  • Outcome: Typically yields ~80-90% N1-isomer and ~10-20% N4-isomer.[1]

Step 2: Analytical Decision Tree

Use the following logic flow to classify your isolated product.

DecisionTree Start Start: Isolated Isomer Solvent Dissolve in DMSO-d6 (Avoid CDCl3 to prevent overlap) Start->Solvent HNMR Run 1H NMR Solvent->HNMR Result1 Two Singlets (1H each) (e.g., 8.9 ppm & 8.0 ppm) HNMR->Result1 Asymmetric Result2 One Singlet (2H) (e.g., 8.5 ppm) HNMR->Result2 Symmetric Confirm1 Conclusion: N1-Isomer Result1->Confirm1 Confirm2 Conclusion: N4-Isomer Result2->Confirm2 Validation Validation: Run NOESY Check NOE between R-group and Ring H Confirm1->Validation Confirm2->Validation

Figure 2: Analytical workflow for assigning triazole regioisochemistry.

Comparative Data Summary

Property1,2,4-Triazol-1-yl (N1) 1,2,4-Triazol-4-yl (N4)
Symmetry

(Asymmetric)

(Symmetric)

H NMR (DMSO-

)
Two Singlets (

)
One Singlet (2H equivalent)

C NMR
Two Signals One Signal
NOESY Correlation R-group


(Strong)R-group


(None/Weak)
R-group


(Both Strong)
Melting Point Generally LowerGenerally Higher
Chromatography (

)
Higher

(Less Polar)
Lower

(More Polar)

References

  • Regioselectivity in Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-triazole: A comparative study."[4] Tetrahedron Letters, 2000.[5]

  • NMR Characterization: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961.

  • Tautomerism & Isomer Stability: Katritzky, A. R., et al. "Tautomerism in 1,2,4-triazoles." Advances in Heterocyclic Chemistry, 2000.

  • Crystallographic Data: Cambridge Structural Database (CSD) entries for 1,2,4-triazole derivatives.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one and Cyclohexanone

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications impact the reactivity of core scaffolds is paramount. This guide provides an in-depth comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications impact the reactivity of core scaffolds is paramount. This guide provides an in-depth comparative analysis of the reactivity of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one and its parent compound, cyclohexanone. By examining the electronic and steric influences of the 4-triazolyl substituent, we will explore the differential behavior of these two ketones in key chemical transformations, supported by established mechanistic principles and detailed experimental protocols.

Introduction: Structural and Electronic Perturbations

Cyclohexanone, a familiar six-membered cyclic ketone, serves as a fundamental building block in organic synthesis.[1][2] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. The introduction of a 4-(4H-1,2,4-triazol-4-yl) substituent creates a significant electronic perturbation on this foundational structure.

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[3][4] Due to the high electronegativity of the nitrogen atoms, the triazole ring acts as a potent electron-withdrawing group, primarily through an inductive effect. This electronic influence is transmitted through the cyclohexane ring to the carbonyl group, thereby modulating its reactivity.

Key Structural Differences:

FeatureCyclohexanone4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Molecular Formula C₆H₁₀OC₈H₁₁N₃O
Substituent at C4 Hydrogen4H-1,2,4-triazol-4-yl
Electronic Nature of C4 Substituent NeutralStrongly Electron-Withdrawing

Comparative Reactivity Analysis

The electron-withdrawing nature of the 4-triazolyl group in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is predicted to have a pronounced effect on two primary aspects of its reactivity compared to cyclohexanone: nucleophilic addition to the carbonyl group and reactions involving the α-protons (enolate formation).

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in a ketone is electrophilic due to the polarization of the C=O bond. An electron-withdrawing substituent, such as the 1,2,4-triazole ring, will further deplete electron density from the carbonyl carbon, thereby increasing its electrophilicity.[5][6]

Hypothesis: 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one will exhibit a higher rate of nucleophilic addition compared to cyclohexanone.

This enhanced reactivity can be experimentally verified by comparing the rates of reduction with a mild reducing agent like sodium borohydride.

Experimental Protocol 1: Comparative Reduction with Sodium Borohydride

Objective: To compare the relative rates of reduction of cyclohexanone and 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one with sodium borohydride.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of cyclohexanone and 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one in methanol at 0°C.

  • Initiation of Reduction: To each flask, add a standardized solution of sodium borohydride in methanol simultaneously.

  • Monitoring the Reaction: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 5, 10, and 15 minutes).

  • Quenching: Immediately quench each aliquot with an excess of acetone to consume any unreacted sodium borohydride.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the starting ketone to the corresponding alcohol product (cyclohexanol or 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol).

  • Data Presentation: Plot the percentage of ketone remaining versus time for both reactions. The reaction with the steeper initial slope is the faster reaction.

Expected Outcome: The plot for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is expected to show a more rapid decrease in the concentration of the starting material, confirming its higher reactivity towards nucleophilic addition.

Data Summary Table (Hypothetical Data):

Time (min)% Cyclohexanone Remaining% 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one Remaining
0100100
19075
28255
56525
10405
1525<1
Acidity of α-Protons and Enolate Formation

The acidity of the α-protons in ketones is a critical factor in a wide range of reactions, including aldol condensations and alkylations, which proceed through an enolate intermediate. The electron-withdrawing triazole group in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is expected to stabilize the resulting enolate anion through an inductive effect, thereby increasing the acidity of the α-protons.[7]

Hypothesis: The α-protons of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one will be more acidic than those of cyclohexanone, leading to a faster rate of enolate formation.

This can be experimentally investigated by monitoring the rate of acid-catalyzed enolization via NMR spectroscopy.

Experimental Protocol 2: Comparative Rate of Acid-Catalyzed Enolization by ¹H NMR

Objective: To compare the relative rates of acid-catalyzed enolization of cyclohexanone and 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Methodology:

  • Sample Preparation: Prepare two separate NMR tubes, each containing a solution of either cyclohexanone or 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one in a deuterated solvent (e.g., CDCl₃).

  • Initiation of Enolization: To each NMR tube, add a catalytic amount of a deuterated acid (e.g., DCl in D₂O).

  • NMR Analysis: Acquire ¹H NMR spectra of each sample at regular time intervals.

  • Monitoring Deuterium Incorporation: Monitor the decrease in the integral of the α-proton signals and the appearance of new signals corresponding to the enol form. The rate of disappearance of the α-proton signal is indicative of the rate of enolization.

  • Data Analysis: Plot the integral of the α-proton signal versus time for both compounds.

Expected Outcome: The α-proton signals of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one are expected to decrease in intensity at a faster rate, indicating a higher rate of enolization due to the increased acidity of the α-protons.

Data Summary Table (Hypothetical Data):

Time (hours)Normalized Integral of Cyclohexanone α-protonsNormalized Integral of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one α-protons
01.001.00
10.950.85
20.900.72
40.820.55
80.680.30
120.550.15

Steric Considerations

In substituted cyclohexanones, steric hindrance can play a significant role in dictating reactivity. However, with the substituent at the 4-position, the triazolyl group is remote from the carbonyl and the α-carbons. In its preferred equatorial conformation, the triazolyl group is not expected to exert significant steric hindrance on the approach of nucleophiles to the carbonyl carbon or on the deprotonation of the α-hydrogens. Therefore, the electronic effects are predicted to be the dominant factor in differentiating the reactivity of the two compounds.

Synthetic Considerations

The synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one can be envisioned through a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis of 4-aminocyclohexanone cluster_1 Synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one Cyclohexane-1,4-dione monoethylene ketal Cyclohexane-1,4-dione monoethylene ketal 4-(benzylamino)cyclohexan-1-one ethylene ketal 4-(benzylamino)cyclohexan-1-one ethylene ketal Cyclohexane-1,4-dione monoethylene ketal->4-(benzylamino)cyclohexan-1-one ethylene ketal Reductive amination (Benzylamine, NaBH(OAc)₃) 4-aminocyclohexan-1-one ethylene ketal 4-aminocyclohexan-1-one ethylene ketal 4-(benzylamino)cyclohexan-1-one ethylene ketal->4-aminocyclohexan-1-one ethylene ketal Hydrogenolysis (H₂, Pd/C) 4-aminocyclohexan-1-one 4-aminocyclohexan-1-one 4-aminocyclohexan-1-one ethylene ketal->4-aminocyclohexan-1-one Ketal hydrolysis (aq. HCl) Target Compound 4-(4H-1,2,4-triazol-4-yl) cyclohexan-1-one 4-aminocyclohexan-1-one->Target Compound Reaction with N,N-dimethylformamide azine

Caption: Proposed synthetic workflow for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Conclusion

The introduction of a 4-(4H-1,2,4-triazol-4-yl) substituent on the cyclohexanone ring is predicted to significantly enhance its reactivity. The strong electron-withdrawing nature of the triazole ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Concurrently, the acidity of the α-protons is increased, facilitating enolate formation. These electronic effects are the primary drivers of the differential reactivity, with steric hindrance playing a minimal role due to the remote position of the substituent. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these reactivity differences, offering valuable insights for the strategic design and synthesis of novel cyclohexanone-based compounds in drug discovery and development.

References

  • 1,2,4-Triazole - Wikipedia. [Link]

  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - Liskon Biological. [Link]

  • What is Cyclohexanone? - Yuanlong. [Link]

  • Illustrated Glossary of Organic Chemistry - Cyclohexanone. [Link]

  • Sodium Borohydride Reduction of 2-methylcylohexanone - Odinity. [Link]

  • Experiment 2 Sodium Borohydride Reduction of Cyclohexanone | PDF - Scribd. [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. [Link]

  • Sodium Borohydride Reduction of 2, 6-Dimethylcyclohexanone | Free Essay Example. [Link]

  • Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone | PDF - Scribd. [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]

  • Quantitation of a Ketone Enolization and a Vinyl Sulfonate Stereoisomer Formation Using Inline IR Spectroscopy and Modeling | Organic Process Research & Development - ACS Publications. [Link]

  • How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? - Chemistry Stack Exchange. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone - SciSpace. [Link]

  • Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. [Link]

  • Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • Keto/Enol Tautomerization - Oregon State University. [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. [Link]

  • Ch21: Acidity of alpha hydrogens - Department of Chemistry. [Link]

  • 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II - KPU Pressbooks. [Link]

  • US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google P
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. [Link]

  • Carbonyl Reactivity - MSU chemistry. [Link]

  • Acidity of the Alpha Hydrogen - Chad's Prep®. [Link]

  • (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions - ResearchGate. [Link]

  • Mechanism of acid-catalyzed enolization of ketones - ACS Publications. [Link]

  • 23.1: Relative Acidity of alpha-Hydrogens - Chemistry LibreTexts. [Link]

  • (PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone - ResearchGate. [Link]

  • 1 IB. Enolates & Enamines I. Basic Principles 1. Introduction - Wipf Group. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. [Link]

  • 17.2: Enolization of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. [Link]

Sources

Validation

Reference Standards for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one Analysis: A Comparative Qualification Guide

Executive Summary: The Criticality of the Standard In the synthesis of triazole-based antifungals and kinase inhibitors, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (CAS: 889126-37-8) serves as a pivotal intermediate. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Standard

In the synthesis of triazole-based antifungals and kinase inhibitors, 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one (CAS: 889126-37-8) serves as a pivotal intermediate. Its purity directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three prevailing classes of reference standards available for this analyte: ISO 17034 Certified Reference Materials (CRMs) , Secondary Working Standards , and Research-Grade Chemicals . Through comparative analysis of assay accuracy, stability, and regulatory compliance, we demonstrate why "purity" on a label is insufficient for GMP applications and provide a protocol for qualifying in-house standards.

Comparative Analysis of Reference Standard Alternatives

When selecting a reference standard for 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, researchers typically face three tiers of products. The following data highlights the performance gaps between them.

The Alternatives Defined
  • Alternative A: ISO 17034 CRM (The Gold Standard)

    • Description: Metrologically traceable, accompanied by a Certificate of Analysis (CoA) with uncertainty budgets.

    • Primary Use: Method validation, instrument qualification, and assigning values to secondary standards.[1]

  • Alternative B: In-House Secondary Standard (The Efficient Choice)

    • Description: High-purity material characterized internally against a CRM.

    • Primary Use: Routine batch release, stability testing.

  • Alternative C: Research Grade / Catalog Chemical (The High-Risk Option)

    • Description: Commercial chemical sold with minimal characterization (often only 1H-NMR and area% HPLC).

    • Primary Use: Early-stage R&D, non-regulated synthesis.

Performance Metrics Comparison

The table below summarizes the impact of standard selection on analytical data quality.

MetricISO 17034 CRMSecondary StandardResearch Grade
Assay Certainty 99.8% ± 0.3% (k=2)99.8% ± 0.8%>95% (Unknown uncertainty)
Water Content Quantified (KF Titration)Quantified (KF Titration)Often Ignored (Hygroscopic risk)
Traceability NIST/SI UnitsTraceable to CRMNone
Risk of OOS NegligibleLowHigh (False failures common)
Cost per Analysis High (

$)
Low ($)Medium (

) due to re-testing

Key Insight: Research-grade samples of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one often contain residual hydrazine or unreacted cyclohexanedione. Without specific impurity quantification (qNMR or LC-MS), using Alternative C as a calibrator can lead to a 5-10% bias in potency calculations.

Technical Deep Dive: The Qualification Workflow

To balance cost and compliance, the optimal strategy is to purchase a small quantity of Alternative A (CRM) to qualify a larger batch of Alternative C (Research Grade) , converting it into Alternative B (Secondary Standard) .

Workflow Visualization

The following diagram illustrates the self-validating logic for establishing a secondary standard.

Standard_Qualification Start Acquire Candidate Material (Research Grade) ID_Test Identity Confirmation (IR, MS, NMR) Start->ID_Test Purity_Test Purity Assessment (HPLC + Residual Solvents + ROI) Start->Purity_Test CRM Acquire Primary Standard (ISO 17034 CRM) Direct_Comparison Direct Comparison vs CRM (HPLC Assay) CRM->Direct_Comparison Mass_Balance Mass Balance Calculation Assay = (100 - Impurities - Water - Residuals) ID_Test->Mass_Balance Purity_Test->Mass_Balance Mass_Balance->Direct_Comparison Decision Do Values Match? (Within ±1.0%) Direct_Comparison->Decision Valid Release as Secondary Standard (Valid for 12 Months) Decision->Valid Yes Fail Reject / Recalibrate Decision->Fail No

Caption: Logic flow for converting a research-grade intermediate into a qualified secondary reference standard.

Experimental Protocol: Qualification of the Secondary Standard

Objective: Assign a valid potency value to a candidate lot of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Materials
  • Primary Standard: Certified Reference Material (Purity >99.5%).

  • Candidate Material: Research grade bulk.

  • Solvent: Methanol (LC-MS Grade).

  • Instrumentation: HPLC-UV/DAD.

Method Parameters (HPLC)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Triazole ring) and 280 nm (Ketone).

  • Temperature: 30°C.

Step-by-Step Procedure
  • Water Determination: Perform Karl Fischer titration on the Candidate Material in triplicate. Note: Triazoles can be hygroscopic; expect 0.5 - 2.0% water.

  • Stock Preparation:

    • Standard A (Primary): Accurately weigh ~10 mg of CRM into a 100 mL flask. Dissolve in Methanol.[2]

    • Standard B (Candidate): Accurately weigh ~10 mg of Candidate into a 100 mL flask. Dissolve in Methanol.[2]

  • System Suitability: Inject Standard A (5 replicates). Requirement: RSD < 0.7%.

  • Bracketing Analysis: Inject sequence: Std A - Std B - Std B - Std A.

  • Calculation:

    
    
    
  • Validation: The calculated potency must agree with the Mass Balance value (100% - Impurities - Water) within 1.0%.

Impurity Profiling & Causality

Understanding the origin of impurities is essential for choosing the right standard. If your standard does not resolve these specific impurities, your assay is compromised.

Impurity_Pathways SM1 4-Aminotriazole Intermediate Imine Intermediate SM1->Intermediate SM2 1,4-Cyclohexanedione SM2->Intermediate Impurity_A Impurity A: Bis-triazole adduct SM2->Impurity_A Double Addition Product 4-(4H-1,2,4-triazol-4-yl) cyclohexan-1-one Intermediate->Product Cyclization Impurity_B Impurity B: Reduced Alcohol Product->Impurity_B Over-reduction

Caption: Synthesis pathway showing critical impurities (Bis-triazole and Reduced Alcohol) that must be resolved by the reference standard method.

Critical Impurity Notes
  • Bis-triazole Adduct: Occurs if stoichiometry is not controlled. It is highly polar and may co-elute with the main peak if the gradient start is too fast.

  • Reduced Alcohol: The ketone group is susceptible to reduction. A high-quality reference standard must be stored under inert gas (Argon/Nitrogen) to prevent degradation.

Conclusion

For the analysis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one , relying on research-grade chemicals without rigorous qualification is a false economy. The variability in water content and the presence of bis-adduct impurities can skew potency results significantly.

Recommendation:

  • For Release Testing: Establish a Secondary Standard using the protocol in Section 4.

  • For Method Validation: Exclusively use an ISO 17034 CRM .

  • Storage: Desiccate at -20°C to prevent moisture uptake and ketone reduction.

References

  • Pharma Info Nepal. (2025).[3] Primary Standards and Secondary Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Retrieved from [Link]

  • GMP Insiders. (2026). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • PubChem. (2025).[4] 4-(4H-1,2,4-Triazol-4-yl)phenol (Structural Analog Reference). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4H-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the functional groups present in 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, it should be handled as a potentially hazardous substance. Triazole derivatives can exhibit a range of biological activities, and ketone-containing compounds can be irritants.

Potential Hazards:

  • Health Hazards: May cause skin and eye irritation.[1][2][3] Potential for systemic effects if inhaled or ingested.[1][2][4]

  • Physical Hazards: If dissolved in a flammable solvent, it poses a fire risk.[1][5] The solid itself is likely combustible.[6][7]

  • Environmental Hazards: Triazole-containing compounds can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] Therefore, it is crucial to prevent its release into the environment.[1][4]

Recommended Personal Protective Equipment (PPE):

When handling waste containing 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one, the following PPE is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][8][9]
Lab Coat A standard lab coat should be worn to protect from splashes.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][9] Handle in a well-ventilated area or a chemical fume hood.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent incompatible materials from mixing, which could lead to dangerous reactions.[10]

Solid Waste:

  • Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.[1]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Liquid Waste:

  • Solutions containing 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one should be collected in a separate, compatible, and clearly labeled liquid waste container.[1][11]

  • Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

  • The container should be a sealable, chemical-resistant bottle or carboy.[1] The original chemical container is often the best choice for waste collection.[12]

Labeling:

Immediately label the waste container with a "Hazardous Waste" label.[1][13] The label must include:

  • The full chemical name: "4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one"

  • The approximate quantity or concentration of the waste.

  • The date of accumulation.

  • The primary hazards (e.g., "Irritant," "Environmental Hazard").

  • The researcher's name and laboratory information.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one.

Step 1: Waste Accumulation

  • Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.[1]

  • For solid waste, avoid creating dust. If necessary, dampen the material with a small amount of a suitable solvent to prevent it from becoming airborne.[4][6]

  • For liquid waste, use a funnel to prevent spills.

Step 2: Container Management

  • Keep the waste container securely closed when not in use.[1][13]

  • Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory.[1]

  • Ensure the storage area is well-ventilated.[1]

Step 3: Disposal Request

  • Once the waste container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), arrange for its disposal through your institution's EHS department or a licensed chemical waste contractor.[2][10]

  • Do not dispose of this chemical down the drain.[1][4][10]

Disposal Workflow Diagram:

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containerization Containerization cluster_disposal Final Disposal Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste Solid Residue Liquid Waste Liquid Waste Generate Waste->Liquid Waste Solution Label Container Label Container Solid Waste->Label Container Liquid Waste->Label Container Store in Secondary\nContainment Store in Secondary Containment Label Container->Store in Secondary\nContainment Store for Pickup Store for Pickup Store in Secondary\nContainment->Store for Pickup Contact EHS/\nWaste Contractor Contact EHS/ Waste Contractor Store for Pickup->Contact EHS/\nWaste Contractor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 2
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
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